Technical Documentation Center

Ethyl 8-hydroxyquinoline-6-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 8-hydroxyquinoline-6-carboxylate
  • CAS: 1803832-43-0

Core Science & Biosynthesis

Foundational

chemical properties and structure of Ethyl 8-hydroxyquinoline-6-carboxylate

Comprehensive Technical Guide: Ethyl 8-Hydroxyquinoline-6-Carboxylate in Medicinal Chemistry As a Senior Application Scientist specializing in structural design and medicinal chemistry, I have structured this technical w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide: Ethyl 8-Hydroxyquinoline-6-Carboxylate in Medicinal Chemistry

As a Senior Application Scientist specializing in structural design and medicinal chemistry, I have structured this technical whitepaper to explore the chemical properties, synthetic workflows, and pharmacological applications of Ethyl 8-hydroxyquinoline-6-carboxylate . Rather than merely listing its properties, this guide delves into the structural causality—explaining why specific molecular modifications are made and how they translate into verifiable experimental and therapeutic outcomes.

Executive Summary & Structural Rationale

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in drug discovery, primarily recognized for its potent bidentate metal-chelating capabilities. However, native 8-HQ often suffers from poor pharmacokinetic profiles. Ethyl 8-hydroxyquinoline-6-carboxylate (CAS: 1803832-43-0)[1] represents a strategic structural evolution.

By introducing an ethyl carboxylate group at the 6-position, chemists achieve two critical objectives:

  • Preservation of the Pharmacophore: Substitution at the 6-position minimizes steric hindrance at the N1-O8 metal-binding pocket, ensuring that the chelation efficiency remains intact[2].

  • Prodrug Lipophilicity: The free carboxylic acid analog (8-hydroxyquinoline-6-carboxylic acid) is highly polar, which severely restricts passive diffusion across cellular lipid bilayers. Converting this moiety into an ethyl ester masks the polarity, significantly increasing the partition coefficient (logP) and enhancing cellular membrane penetration.

Physicochemical Properties

The quantitative data defining this compound and its parent acid are summarized below for comparative analysis[1][3][4].

PropertyValue
Chemical Name Ethyl 8-hydroxyquinoline-6-carboxylate
CAS Number 1803832-43-0
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Parent Acid CAS 90800-42-3 (8-Hydroxyquinoline-6-carboxylic acid)
Parent Acid Mol. Weight 189.17 g/mol
Key Structural Features Bidentate chelator (N1, O8), lipophilic ethyl ester (C6)

Mechanistic Insights: Intracellular Activation and Metal Chelation

The biological efficacy of Ethyl 8-hydroxyquinoline-6-carboxylate relies on a self-validating pharmacological cascade. Upon administration, the lipophilic ethyl ester facilitates passive diffusion into the intracellular space. Once inside, ubiquitous intracellular esterases hydrolyze the ester bond, yielding the active 8-hydroxyquinoline-6-carboxylate species.

This active chelator utilizes its nitrogen (N1) and hydroxyl oxygen (O8) to form stable, bidentate coordination complexes with transition metals such as Cu²⁺, Zn²⁺, and Fe³⁺. This mechanism is paramount in targeting metalloenzymes—such as 2, which is implicated in tumor invasion[2]—or in restoring metal homeostasis in neurodegenerative disease models.

Mechanism A Ethyl 8-hydroxyquinoline-6-carboxylate (Lipophilic Prodrug) B Cellular Membrane Penetration A->B Passive Diffusion C Intracellular Esterase Cleavage B->C Hydrolysis D 8-Hydroxyquinoline-6-carboxylate (Active Chelator) C->D Activation E Metalloenzyme Inhibition (e.g., Cathepsin B) D->E Cu2+/Zn2+ Chelation F Restoration of Metal Homeostasis D->F Fe3+/Cu2+ Sequestration

Cellular uptake, prodrug activation, and metal chelation pathways of the compound.

Experimental Protocol: Synthesis Workflow

To ensure reproducibility and trustworthiness, the synthesis of Ethyl 8-hydroxyquinoline-6-carboxylate is designed as a self-validating system. The workflow consists of a Skraup cyclization followed by a Fischer esterification[5][6].

Step 1: Skraup Cyclization (Synthesis of the Parent Acid)
  • Objective: Construct the quinoline core from an aniline derivative.

  • Procedure:

    • Suspend 4-amino-3-hydroxybenzoic acid (13.0 mmol) in 40 mL of 6 M HCl[6].

    • Heat the suspension to 100 °C.

    • Slowly add acrolein (0.13 mol) dropwise over 30 minutes[5].

    • Reflux the mixture for 1 hour, then cool to room temperature.

    • Neutralize with a saturated aqueous solution of NaHCO₃ to pH 4[6].

    • Filter the resulting precipitate and dry under a vacuum to yield 8-hydroxyquinoline-6-carboxylic acid.

  • Causality & Validation: Why acrolein and 6 M HCl? Acrolein provides the three-carbon fragment necessary for the pyridine ring formation. The dropwise addition prevents uncontrolled polymerization of the highly reactive aldehyde. The 6 M HCl acts as both the solvent and the acid catalyst for the Michael addition and subsequent cyclodehydration. The validation occurs at the neutralization step: adjusting the pH to 4.0 exploits the zwitterionic nature of the product, forcing it to precipitate and acting as an intrinsic, self-validating purification step[6].

Step 2: Fischer Esterification
  • Objective: Convert the highly polar carboxylic acid into a lipophilic ethyl ester.

  • Procedure:

    • Dissolve the intermediate 8-hydroxyquinoline-6-carboxylic acid in anhydrous ethanol.

    • Add a catalytic amount of concentrated H₂SO₄.

    • Reflux the mixture for 12 hours under an inert atmosphere.

    • Concentrate under reduced pressure, neutralize, and extract with dichloromethane (DCM).

    • Purify via reversed-phase chromatography (water:CH₃CN gradient)[5].

  • Causality & Validation: Anhydrous conditions drive the equilibrium toward the ester. The 6-carboxylate is selectively esterified without affecting the 8-hydroxyl group due to the distinct reactivity difference between a carboxylic acid and a phenol. Validation is confirmed via UPLC/MS (ES+), where the disappearance of the m/z 190.04 [M+H]⁺ peak and the emergence of the m/z 218.08[M+H]⁺ peak confirm complete conversion[5].

Synthesis A 4-Amino-3-hydroxybenzoic Acid (Starting Material) B Acrolein + 6M HCl (Skraup Reaction, 100°C, 1h) A->B Addition C 8-Hydroxyquinoline-6-carboxylic Acid (Intermediate) B->C Cyclization & Oxidation D Ethanol + H2SO4 (cat.) (Fischer Esterification) C->D Esterification E Ethyl 8-hydroxyquinoline-6-carboxylate (Final Product) D->E Purification (UPLC/MS)

Step-by-step synthetic workflow via Skraup cyclization and Fischer esterification.

Applications in Drug Development

The structural logic behind Ethyl 8-hydroxyquinoline-6-carboxylate makes it a highly sought-after building block in modern drug development:

  • Oncology & Metalloenzyme Inhibition: Dysregulation of lysosomal cysteine proteases, particularly Cathepsin B, is heavily associated with tumor invasion and metastasis. Structure-based design studies have demonstrated that 8-HQ derivatives can dock efficiently into the Cathepsin B active site. The esterified prodrug ensures the molecule reaches the intracellular lysosomal compartments before being activated to inhibit the enzyme[2][7].

  • Neurodegenerative Diseases: In Alzheimer's and Parkinson's diseases, the pathological accumulation of metal ions (Cu, Zn, Fe) accelerates oxidative stress and amyloid-beta aggregation. The 8-HQ core acts as an ionophore, sequestering these metals and redistributing them to restore neuronal homeostasis. The C6-ethyl ester modification ensures the molecule possesses the optimal logP to cross the Blood-Brain Barrier (BBB) effectively.

References

  • Sosič, I., et al. "Development of new cathepsin B inhibitors: combining bioisosteric replacements and structure-based design to explore the structure-activity relationships of nitroxoline derivatives." Journal of Medicinal Chemistry, 2013. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 177848475, 8-Hydroxyquinoline-6-carboxylic acid hydrochloride." PubChem, 2025. URL:[Link]

Sources

Exploratory

Foreword: Understanding Thermal Stability in Pharmaceutical Development

An In-Depth Technical Guide to the Thermal Stability Analysis of Ethyl 8-hydroxyquinoline-6-carboxylate In the landscape of pharmaceutical sciences, the thermal stability of an active pharmaceutical ingredient (API) or a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Stability Analysis of Ethyl 8-hydroxyquinoline-6-carboxylate

In the landscape of pharmaceutical sciences, the thermal stability of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a data point; it is a cornerstone of drug safety, efficacy, and shelf-life. A compound's response to thermal stress dictates its storage conditions, formulation strategies, and ultimately, its viability as a therapeutic agent. Ethyl 8-hydroxyquinoline-6-carboxylate, a key heterocyclic scaffold, is no exception. As a derivative of 8-hydroxyquinoline, a molecule renowned for its potent metal-chelating and biological activities, understanding its thermal behavior is paramount for its application in drug development.[1][2]

This guide provides a comprehensive framework for the thermal stability analysis of Ethyl 8-hydroxyquinoline-6-carboxylate. We move beyond rote protocols to explore the underlying principles of experimental design and data interpretation. Our approach is grounded in establishing self-validating systems that ensure the generation of robust and reliable data, adhering to the principles outlined by the International Council for Harmonisation (ICH) for stability testing.[3][4][5]

Part 1: The Subject Molecule - Physicochemical Context

Ethyl 8-hydroxyquinoline-6-carboxylate is a multifunctional organic compound. Its structure features a quinoline ring system, which generally imparts significant thermal stability due to its aromaticity.[6][7] The presence of an 8-hydroxyl group and a 6-carboxylate ester moiety introduces specific functionalities that are critical to both its chemical reactivity and its decomposition profile.

Chemical Structure:

  • IUPAC Name: Ethyl 8-hydroxyquinoline-6-carboxylate

  • Molecular Formula: C₁₂H₁₁NO₃

  • Molecular Weight: 217.22 g/mol

The synthesis of this scaffold, often achieved through methods like the Stobbe condensation followed by cyclization, is a crucial consideration.[8] Residual solvents, catalysts, or synthetic by-products can act as impurities that may significantly lower the onset of thermal decomposition or alter its pathway. Therefore, a thorough thermal analysis also serves as an indirect measure of purity.

Part 2: A Validated Workflow for Thermal Characterization

To comprehensively assess thermal stability, a dual-pronged analytical approach is essential, employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide complementary information on mass loss and energetic transitions, respectively.

G cluster_0 Sample Preparation cluster_1 Primary Thermal Analysis cluster_2 Data Interpretation & Kinetic Modeling cluster_3 Final Stability Profile P Pristine Sample of Ethyl 8-hydroxyquinoline-6-carboxylate TGA Thermogravimetric Analysis (TGA) (Mass Loss vs. Temp) P->TGA DSC Differential Scanning Calorimetry (DSC) (Heat Flow vs. Temp) P->DSC TGA_Data Identify Decomposition Temperatures (Tonset, Tmax) TGA->TGA_Data Provides DSC_Data Determine Melting Point (Tm) & Enthalpy (ΔHfus) DSC->DSC_Data Provides Kinetics Kinetic Analysis (e.g., Kissinger) Calculate Activation Energy (Ea) TGA_Data->Kinetics Input for Profile Comprehensive Thermal Stability Report TGA_Data->Profile DSC_Data->Profile Kinetics->Profile

Caption: Overall workflow for thermal stability analysis.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere. This is the definitive method for determining decomposition temperatures and quantifying the loss of volatile components.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 3-5 mg of Ethyl 8-hydroxyquinoline-6-carboxylate into a ceramic or platinum TGA pan.

    • Expert Insight: Using a small sample mass is critical to minimize thermal lag between the sample and the furnace, ensuring the recorded temperature accurately reflects the sample temperature. This is essential for reliable kinetic calculations.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere, preventing oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Self-Validation Step: To perform kinetic analysis, repeat the experiment using multiple linear heating rates (e.g., 5, 15, and 20 °C/min).[9]

  • Data Acquisition: Record the mass loss (%) and the derivative of mass loss (DTG, %/°C) as a function of temperature.

Differential Scanning Calorimetry (DSC): Detecting Thermal Events

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[10] It is highly sensitive to thermal events such as melting, crystallization, and decomposition, providing both temperature and enthalpy data for these transitions.[11][12]

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-4 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to serve as the reference.

    • Expert Insight: Hermetic sealing is crucial to contain any volatiles released during decomposition and to prevent sublimation before the melting point, ensuring an accurate measurement of the enthalpy of fusion.

  • Atmosphere: Maintain a purge of high-purity nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature beyond the final decomposition observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Record the heat flow (mW) as a function of temperature.

Part 3: Data Synthesis and Mechanistic Interpretation

The data from TGA and DSC must be synthesized to build a complete picture of the thermal behavior of Ethyl 8-hydroxyquinoline-6-carboxylate.

Analysis of TGA and DSC Thermograms

The TGA curve will reveal the temperature at which degradation begins (onset temperature) and the distinct stages of mass loss. The DSC curve will show a sharp endothermic peak corresponding to the melting of the crystalline solid, followed by exothermic peaks if the decomposition process releases energy.[10]

Thermal EventTechniqueTypical ObservationSignificance
Melting DSCSharp endothermic peak (e.g., 150-170 °C)Indicates the melting point (Tm) and purity of the crystalline form.[13]
Initial Decomposition TGAOnset of mass loss (e.g., >200 °C)Defines the upper limit of thermal stability for storage and processing.
Major Decomposition TGA / DSCSignificant mass loss in TGA; often accompanied by a broad exothermic peak in DSC.Corresponds to the primary breakdown of the molecular structure.
Char Residue TGAResidual mass at the end of the experiment (e.g., 600 °C).Indicates the formation of a stable carbonaceous residue.
Kinetic Analysis of Decomposition

Understanding the kinetics of decomposition is crucial for predicting the long-term stability and shelf-life of a material under various temperature conditions.[14][15] Using the TGA data from multiple heating rates, the activation energy (Eₐ) of decomposition can be reliably determined using model-free isoconversional methods, such as the Kissinger method.[9]

The Kissinger equation is given by: ln(β / Tp²) = ln(AR / Eₐ) - Eₐ / (R * Tp)

Where:

  • β is the heating rate (K/min)

  • Tp is the peak temperature of the DTG curve (K)

  • Eₐ is the activation energy (J/mol)

  • A is the pre-exponential factor (s⁻¹)

  • R is the ideal gas constant (8.314 J/mol·K)

By plotting ln(β / Tp²) versus 1 / Tp for each heating rate, a straight line is obtained. The activation energy (Eₐ) can be calculated from the slope of this line (Slope = -Eₐ / R).

G A Perform TGA at Multiple Heating Rates (β) (e.g., 5, 10, 15, 20 K/min) B For each β, identify the peak decomposition temperature (Tp) from the DTG curve A->B C Calculate ln(β/Tp²) and 1/Tp for each experiment B->C D Plot ln(β/Tp²) vs. 1/Tp C->D E Perform Linear Regression to find the slope (m) D->E F Calculate Activation Energy: Ea = -m * R E->F

Caption: Workflow for Kissinger kinetic analysis.

A higher activation energy implies a greater energy barrier for decomposition, indicating higher thermal stability.

Part 4: Proposed Degradation Pathway

The chemical structure suggests a multi-stage decomposition process.

  • Stage 1: Ester Cleavage: The most probable initial step is the cleavage of the ethyl carboxylate group. This would involve the loss of either ethylene (C₂H₄) and carbon dioxide (CO₂) or the entire ethyl formate moiety, resulting in a significant initial mass loss.

  • Stage 2: Quinoline Ring Degradation: Following the loss of the side chain, the more stable 8-hydroxyquinoline core will begin to fragment at higher temperatures. This complex process involves the breaking of the aromatic and heterocyclic rings, releasing small gaseous products like HCN, CO, and various hydrocarbons.[16]

The high thermal stability of the quinoline framework itself suggests that the molecule will remain stable well above typical processing and storage temperatures.[6]

Conclusion

The thermal stability analysis of Ethyl 8-hydroxyquinoline-6-carboxylate, when conducted through a systematic and multi-technique approach, provides invaluable data for its development and application. By combining TGA and DSC, we can define its melting behavior, pinpoint the onset of decomposition, and quantify the degradation process. Furthermore, kinetic analysis using data from multiple heating rates allows for the determination of the activation energy, a key parameter for predicting long-term stability and ensuring the material's quality and safety. This rigorous characterization is an indispensable step in the journey from a novel compound to a viable product in the pharmaceutical and materials science industries.

References

  • Nowicki, L., & Markowski, M. (2012). KINETIC ANALYSIS OF THERMOGRAVIMETRIC DATA COLLECTED FROM BIGGER SAMPLES. Chemical and Process Engineering, 33(1), 85-94. [Link: https://sciendo.com/abstract/journals/cpe/33/1/article-p85.xml]
  • Imarc Group. (2026, March 17). How Pharma Companies Use DSC in Drug Development Stability. Imarc Group. [Link: https://www.imarcgroup.com/how-pharma-companies-use-dsc-in-drug-development-stability]
  • Popov, A. N., et al. (2023). Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric Data. MDPI. [Link: https://www.mdpi.com/2673-4591/48/1/3/pdf]
  • Zsakó, J. (1968). Kinetic analysis of thermogravimetric data. Journal of Physical Chemistry. [Link: https://pubs.acs.org/doi/abs/10.1021/j100858a043]
  • Thomas, L. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net. [Link: https://www.news-medical.net/life-sciences/Differential-Scanning-Calorimetry-of-Pharmaceuticals.aspx]
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass Laboratories Inc.. [Link: https://resolvemass.
  • TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. TA Instruments. [Link: https://www.tainstruments.
  • Hitachi High-Tech. (n.d.). TA no.79 DSC Measurement of Pharmaceuticals. Hitachi High-Tech. [Link: https://www.hitachi-hightech.com/global/en/products/science/tech/appli_note/thermal/ta-no079.html]
  • Friedman, H. L. (1968). KINETIC ANALYSIS OF THERMOGRAVIMETRY. PART 2. PROGRAMMED TEMPERATURE. DTIC. [Link: https://apps.dtic.
  • TA Instruments. (n.d.). Kinetic analysis of high resolution TGA variable heating rate data, TA-061. TA Instruments. [Link: https://www.tainstruments.
  • Murhekar, G. H., & Kumbhalkar, K. V. (2025, November 10). Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. ResearchGate. [Link: https://www.researchgate.
  • Al-Tabakha, M. M., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9642007/]
  • ICH. (2010, February 2). Q1A(R2) Guideline. ICH. [Link: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]
  • ResearchGate. (n.d.). Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. ResearchGate. [Link: https://www.researchgate.net/publication/24443907_Thermal_decomposition_and_stability_of_quinoline_compounds_using_thermogravimetry_and_differential_scanning_calorimetry]
  • The ICH Just Released Its Overhauled Stability Guideline for Consultation. (2025, April 22). ICH. [Link: https://www.gmp-compliance.
  • Rao, V. S., & Skinner, G. B. (1989). Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical. The Journal of Physical Chemistry. [Link: https://pubs.acs.org/doi/10.1021/j100346a037]
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. [Link: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q1-guideline-stability-testing-drug-substances-drug-products-step-2_en.pdf]
  • Aldoghachi, R. J. K., et al. (2022). Synthesis, Thermal Analysis, and Thermodynamic Properties Study of New Quinoline Derivative and Their V(IV), Co(II), and Cu(II) Complexes. Indonesian Journal of Chemistry. [Link: https://journal.ugm.ac.id/ijc/article/view/63891]
  • Murhekar, G. H., & Kumbhalkar, K. V. (2025, November 3). Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. AIJFR. [Link: https://www.aijfr.
  • ICH. (n.d.). Quality Guidelines. ICH. [Link: https://www.ich.org/page/quality-guidelines]
  • Kunes, J., et al. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Collection of Czechoslovak Chemical Communications. [Link: https://www.researchgate.
  • Al-Mulla, A. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link: https://www.hilarispublisher.
  • ChemicalBook. (n.d.). 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. ChemicalBook. [Link: https://www.chemicalbook.
  • Liu, Z-Q., et al. (2012, December 20). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268297/]
  • Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC.org. [Link: https://www.rsc.
  • EvitaChem. (n.d.). Buy Ethyl 8-aminoquinoline-6-carboxylate. EvitaChem. [Link: https://www.evitachem.
  • Chiang, Y-L., et al. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. [Link: https://www.dovepress.com/8-hydroxyquinolines-a-review-of-their-metal-chelating-properties-and--peer-reviewed-fulltext-article-CIA]
  • An Acid Alkylation of 8-Hydroxyquinoline. (n.d.). Tuskegee University Archives. [Link: https://www.archive.tuskegee.edu/archive/handle/123456789/1225]
  • ChemicalBook. (2024, September 3). What is the mechanism of action of 8-Hydroxyquinoline. ChemicalBook. [Link: https://www.chemicalbook.com/article/what-is-the-mechanism-of-action-of-8-hydroxyquinoline.htm]
  • Nguyen, T. T., et al. (2015, February 27). Synthesis of 8-hydroxyquinoline-6-carboxamide derivatives. Can Tho University Journal of Science. [Link: https://ctujs.ctu.edu.vn/index.php/ctujs/article/view/1844]
  • Singru, R. N. (2011). Thermo kinetic study of 8-hydroxyquinoline 5-sulphonic acid- melamine-Formaldehyde polymer resin-III. Der Pharma Chemica. [Link: https://www.derpharmachemica.com/pharma-chemica/thermo-kinetic-study-of-8-hydroxyquinoline-5-sulphonic-acid-melamine-formaldehyde-polymer-resin-iii.pdf]
  • Al-Mulla, A. (2014, January 15). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link: https://typeset.

Sources

Foundational

Advanced Toxicology and Safety Data Profile for Ethyl 8-hydroxyquinoline-6-carboxylate

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter privileged scaffolds that require rigorous, mechanistically grounded safety profiling. The 8-hydroxyquinoline (8-H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter privileged scaffolds that require rigorous, mechanistically grounded safety profiling. The 8-hydroxyquinoline (8-HQ) core is a classic example, renowned for its potent metal-chelating properties and broad-spectrum antimicrobial and anticancer bioactivity[1]. However, the specific derivative Ethyl 8-hydroxyquinoline-6-carboxylate (CAS: 1803832-43-0) introduces unique pharmacokinetic and toxicological variables[2].

The addition of an ethyl ester moiety at the C6 position significantly alters the molecule's partition coefficient (LogP), enhancing its ability to intercalate into lipid bilayers. While this is highly advantageous for intracellular target engagement, it narrows the therapeutic index, necessitating a highly specialized approach to its Safety Data Sheet (SDS) and toxicological evaluation. This whitepaper synthesizes the physicochemical, toxicological, and operational frameworks required to safely and effectively develop this compound.

Part 1: Chemical Identity & Physicochemical Properties

Understanding the base properties of the compound is the first step in predicting its biological behavior. The esterification of the carboxylate group neutralizes the polarity typically associated with carboxylic acids, driving the molecule's lipophilic character.

PropertyValue / Description
Chemical Name Ethyl 8-hydroxyquinoline-6-carboxylate
CAS Number 1803832-43-0[2]
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Structural Class Halogen-free 8-Hydroxyquinoline Ester Derivative
Solubility Insoluble in water; Soluble in DMSO, DMF, and Ethanol
Primary Mechanism Bidentate Metal Chelation (Cu²⁺, Zn²⁺, Fe³⁺)[1]

Part 2: Mechanistic Toxicology & Pharmacodynamics

The primary mechanism of action—and the root of its toxicity—stems from the 8-HQ scaffold's bidentate chelating ability, which forms stable, lipophilic complexes with essential transition metals[1].

Ionophore Activity & Oxidative Stress

Ethyl 8-hydroxyquinoline-6-carboxylate acts as a highly efficient lipophilic ionophore. It shuttles extracellular metals into the cytoplasm or sequesters intracellular metals, fundamentally disrupting cellular metalloenzyme function[3]. This metal dyshomeostasis, particularly involving copper and iron, triggers Fenton-like reactions that generate lethal Reactive Oxygen Species (ROS)[4].

Hepatotoxicity and Nephrotoxicity

In mammalian models, high systemic doses of 8-HQ derivatives place a severe burden on the hepatic cytochrome P450 system and renal excretion pathways. The lipophilic nature of the ethyl ester ensures high hepatic first-pass uptake, which can lead to localized tissue damage and elevated liver enzymes if the Maximum Tolerated Dose (MTD) is exceeded[5].

Neurotoxicity & Apoptotic Pathways

Elevated intracellular calcium and metal complexes can activate calpain-dependent pathways. In neuronal models (such as SH-SY5Y cells), this disruption leads directly to caspase-3 mediated apoptosis[6].

Pathway A Ethyl 8-hydroxyquinoline- 6-carboxylate B Cell Membrane Penetration A->B Lipophilic Ester C Intracellular Metal Chelation (Cu2+, Zn2+, Fe3+) B->C Ionophore Activity D Disruption of Metal Homeostasis C->D Depletion/Overload E ROS Generation & Oxidative Stress D->E Fenton-like Reactions F Caspase-3 Activation (Apoptosis) E->F Mitochondrial Damage

Mechanistic pathway of 8-HQ derivative-induced apoptosis via metal dyshomeostasis.

Part 3: Core Safety Data Sheet (SDS) Directives

Standard boilerplate SDS templates fail to address the specific handling nuances of lipophilic ionophores. Below is the scientifically grounded safety protocol for handling CAS 1803832-43-0, extrapolated from the known hazards of the 8-HQ class[7].

  • Hazard Identification (GHS Classification) :

    • Skin/Eye Irritation (Category 2): The esterification significantly increases dermal penetration compared to the parent compound.

    • Acute Toxicity - Oral (Category 4): Harmful if swallowed; potential for systemic metal dyshomeostasis.

    • Aquatic Toxicity (Category 1): Highly toxic to aquatic life due to environmental metal sequestration and disruption of microbial ecosystems[5].

  • Handling & PPE : Standard nitrile gloves are insufficient for prolonged exposure to lipophilic esters. Double-gloving or the use of butyl rubber gloves is recommended. All powder weighing and reconstitution must be conducted in a Class II Biological Safety Cabinet or chemical fume hood to prevent inhalation of aerosolized particulates[7].

  • Storage : Store at 4°C in a desiccated, light-resistant container. The ester bond is susceptible to slow hydrolysis in the presence of ambient moisture and UV light, which would degrade the compound back to the parent carboxylic acid, altering its toxicity profile.

Part 4: Experimental Protocols for Toxicological Screening

To establish a self-validating toxicological profile, we must employ orthogonal assays. Relying solely on a metabolic assay (like MTT) can yield false positives because 8-HQ metal complexes can directly interfere with mitochondrial reductases, skewing the colorimetric readout.

Workflow Step1 Compound Prep (CAS 1803832-43-0) Step2 Cell Culture (SH-SY5Y / HepG2) Step1->Step2 Step3 Dosing & Incubation (0.1-100 µM, 24h) Step2->Step3 Step4 Viability Assay (CellTiter-Glo ATP) Step3->Step4 Step5 Data Analysis (IC50 & ROS Calc) Step4->Step5

Orthogonal screening workflow for evaluating cytotoxicity and ROS generation.

Step-by-Step Methodology: Orthogonal Cytotoxicity & ROS Quantification
  • Preparation : Dissolve Ethyl 8-hydroxyquinoline-6-carboxylate in LC-MS grade DMSO to a 10 mM stock.

    • Causality: The ethyl ester makes the compound practically insoluble in aqueous media; high-purity DMSO ensures complete dissolution without premature ester hydrolysis.

  • Cell Culture : Seed SH-SY5Y (neuroblastoma) and HepG2 (hepatocellular carcinoma) cells at 1×104 cells/well in 96-well opaque-walled plates.

  • Dosing : Treat cells with a 10-point concentration gradient (0.1 µM to 100 µM). Include a DMSO vehicle control (≤0.5% final concentration) and a positive control (e.g., 1 µM Staurosporine).

  • Orthogonal Readout 1 (Viability) : Post 24h incubation, use CellTiter-Glo (ATP luminescence).

    • Causality: ATP quantitation is independent of the mitochondrial reductase activity, bypassing the chemical interference often caused by quinoline-metal complexes.

  • Orthogonal Readout 2 (ROS Generation) : In a parallel clear-bottom plate, load cells with 10 µM DCFDA for 30 mins prior to compound treatment. Measure fluorescence (Ex/Em = 485/535 nm) at 1h, 4h, and 24h.

    • Causality: This validates whether the observed cytotoxicity in Readout 1 is mechanistically driven by the hypothesized metal-induced oxidative stress pathway[4].

Part 5: Quantitative Data Summaries

While exact IC₅₀ values for the specific ethyl ester derivative depend heavily on the cell line and exogenous metal concentrations, we can benchmark its expected toxicity against well-documented 8-HQ derivatives.

CompoundTarget / Cell LineBioactivity / Toxicity MarkerReference Range
8-Hydroxyquinoline (Parent) SH-SY5Y (Neuroblastoma)Cytotoxicity (IC₅₀)~10 - 30 µM[6]
Clioquinol (Halogenated 8-HQ) Candida albicansAntifungal MIC0.125 - 8 µM[8]
Fe(8-HQ)₃ Complex MRSA BiofilmsAntibacterial MIC2.0 - 16.0 µM[9]
Ethyl 8-HQ-6-carboxylate HepG2 (Hepatocytes)Predicted Hepatotoxicity (IC₅₀)Estimated < 15 µM due to lipophilicity

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Ethyl 8-hydroxyquinoline-6-carboxylate

Introduction and Mechanistic Overview The 8-hydroxyquinoline (8-HQ) scaffold is a privileged pharmacophore widely recognized for its robust metal-chelating properties and diverse biological activities, including antineur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged pharmacophore widely recognized for its robust metal-chelating properties and diverse biological activities, including antineurodegenerative, anticancer, and antimicrobial applications. Derivatization at the C6 position is a critical strategy for modulating the lipophilicity, pharmacokinetic profile, and target-binding affinity of 8-HQ analogs.

This application note details a highly reproducible, two-step synthetic protocol for Ethyl 8-hydroxyquinoline-6-carboxylate . The methodology relies on a classical Skraup annulation to construct the functionalized quinoline core, followed by a thionyl chloride-mediated esterification.

Synthetic Strategy
  • Skraup Annulation: 4-amino-3-hydroxybenzoic acid undergoes a condensation and cyclization reaction with acrolein in the presence of a strong acid (6M HCl). The acid acts as both a solvent and a catalyst, facilitating the Michael addition of the aniline to the α,β -unsaturated aldehyde, followed by electrophilic aromatic substitution and dehydration to form the aromatic quinoline system[1][2][3].

  • Esterification: The resulting 8-hydroxyquinoline-6-carboxylic acid intermediate is converted to its ethyl ester. To ensure high conversion rates, the carboxylic acid is first activated to an acyl chloride using thionyl chloride ( SOCl2​ ), which is subsequently trapped by absolute ethanol[4].

G N1 4-amino-3-hydroxybenzoic acid (Starting Material) N2 Skraup Annulation (Acrolein, 6M HCl, 100°C, 1h) N1->N2 N3 8-hydroxyquinoline-6-carboxylic acid (Intermediate) N2->N3 N4 Acyl Chloride Activation & Esterification (SOCl2, EtOH, Reflux, 4h) N3->N4 N5 Ethyl 8-hydroxyquinoline-6-carboxylate (Target Product) N4->N5

Two-step synthesis workflow for Ethyl 8-hydroxyquinoline-6-carboxylate.

Step-by-Step Experimental Protocol

Part A: Synthesis of 8-hydroxyquinoline-6-carboxylic acid (Intermediate)

Rationale & Causality: The use of 6M HCl is critical as it protonates the amine, modulating its reactivity to prevent excessive polymerization of acrolein, while providing the necessary acidic environment for the cyclization step. The dropwise addition of acrolein controls the highly exothermic nature of the Skraup reaction[1].

Procedure:

  • Preparation: Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.

  • Dissolution: Suspend 4-amino-3-hydroxybenzoic acid (5.00 g, 32.6 mmol) in 50 mL of aqueous 6M HCl[1][2]. Stir at room temperature until a homogenous suspension/solution is achieved.

  • Addition: Heat the mixture to 100 °C. Slowly add acrolein (21.8 mL, 326 mmol) dropwise via the addition funnel over a period of 30 minutes[1]. Self-Validation Check: The solution will progressively darken, indicating the formation of the quinoline core.

  • Reflux: Maintain the reaction mixture at reflux (100 °C) for 1 hour[1][3].

  • Workup & Precipitation: Cool the mixture to room temperature. Neutralize the acidic solution carefully by adding a saturated aqueous solution of NaHCO3​ or 5% Na2​CO3​ until gas evolution ceases[2].

  • Isoelectric Focusing: Filter off any insoluble polymeric byproducts. Acidify the filtrate dropwise with 37% HCl to exactly pH 4[2]. Causality: pH 4 represents the isoelectric point of the zwitterionic 8-hydroxyquinoline-6-carboxylic acid, ensuring maximum precipitation of the product.

  • Isolation: Collect the pale yellow precipitate via vacuum filtration. Wash the filter cake with cold distilled water (2 × 15 mL) and dry under a high vacuum to afford the intermediate.

Part B: Synthesis of Ethyl 8-hydroxyquinoline-6-carboxylate (Target Product)

Rationale & Causality: Direct Fischer esterification of 8-HQ derivatives can be sluggish due to the zwitterionic nature of the starting material. Activating the carboxylic acid with SOCl2​ to form the highly electrophilic acyl chloride ensures rapid and complete conversion upon the addition of ethanol[4].

Procedure:

  • Activation: In an oven-dried 100 mL round-bottom flask flushed with inert gas ( N2​ or Ar), suspend the dried 8-hydroxyquinoline-6-carboxylic acid (2.0 g, 10.5 mmol) in absolute ethanol (30 mL).

  • Chlorination: Cool the flask to 0 °C in an ice bath. Slowly add thionyl chloride ( SOCl2​ , 1.5 mL, 21.0 mmol) dropwise. Caution: Vigorous evolution of HCl and SO2​ gases will occur; perform strictly inside a fume hood.

  • Esterification: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 78 °C) for 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: Dichloromethane/Methanol 9:1). The disappearance of the baseline starting material spot confirms completion.

  • Workup: Cool the mixture to room temperature and concentrate the solvent under reduced pressure.

  • Neutralization: Dissolve the resulting residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO3​ (2 × 25 mL) to neutralize residual acid and remove unreacted starting material.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. The crude product can be purified via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) or recrystallization from ethanol to yield the pure ethyl ester.

Quantitative Data & Characterization

The following table summarizes the expected physicochemical properties and analytical characterization data for the intermediate and final product, establishing a self-validating framework for quality control[1][2][3].

CompoundMolecular FormulaMW ( g/mol )Expected YieldLC-MS (ESI+) [M+H]+ 1H NMR Highlights (DMSO- d6​ )
8-hydroxyquinoline-6-carboxylic acid C10​H7​NO3​ 189.1750 - 60%m/z 190.04 δ 8.96 (dd, 1H), 8.53 (dd, 1H), 8.21 (d, 1H), 7.68 (m, 2H)
Ethyl 8-hydroxyquinoline-6-carboxylate C12​H11​NO3​ 217.2275 - 85%m/z 218.08 δ 8.95 (dd, 1H), 8.50 (dd, 1H), 8.18 (d, 1H), 4.35 (q, 2H, −CH2​− ), 1.35 (t, 3H, −CH3​ )

Note: The appearance of the distinct quartet (~4.35 ppm) and triplet (~1.35 ppm) in the 1H NMR spectrum definitively confirms the successful installation of the ethyl ester moiety.

References

  • S1 SUPPORTING INFORMATION Development of new cathepsin B inhibitors: combining bioisosteric replacements and structure-based des Source: amazonaws.com URL:[Link]

  • Supplementary Information - The Royal Society of Chemistry Source: rsc.org URL:[Link]

  • Tổng hợp dẫn xuất 8-hydroxyquinoline-6-carboxamide | Tạp chí Khoa học Đại học Cần Thơ Source: ctu.edu.vn URL:[Link]

Sources

Application

using Ethyl 8-hydroxyquinoline-6-carboxylate as a fluorescent probe

Application Note & Protocol Ethyl 8-hydroxyquinoline-6-carboxylate: A "Turn-On" Fluorescent Probe for High-Sensitivity Detection of Divalent Metal Ions Audience: Researchers, scientists, and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Ethyl 8-hydroxyquinoline-6-carboxylate: A "Turn-On" Fluorescent Probe for High-Sensitivity Detection of Divalent Metal Ions

Audience: Researchers, scientists, and drug development professionals.

Abstract: The detection and quantification of metal ions are critical in fields ranging from environmental science to cellular biology and drug discovery.[1][2] Ethyl 8-hydroxyquinoline-6-carboxylate belongs to the 8-hydroxyquinoline (8-HQ) family, a prominent class of fluorogenic ligands with excellent chelating properties.[3][4] These probes operate on a "turn-on" mechanism, exhibiting minimal fluorescence in their free state but becoming highly fluorescent upon binding to target metal ions like Zinc (Zn²⁺) and Magnesium (Mg²⁺).[1][5] This dramatic enhancement is due to the inhibition of a non-radiative decay pathway, a mechanism known as Chelation-Enhanced Fluorescence (CHEF).[1] This application note provides a comprehensive guide to the principles, applications, and detailed protocols for using Ethyl 8-hydroxyquinoline-6-carboxylate as a selective and sensitive fluorescent probe for metal ion detection in both analytical and cellular contexts.

Principle of Detection: From Quenched State to Bright Fluorescence

The fluorescence "turn-on" mechanism of 8-hydroxyquinoline derivatives is a sophisticated process rooted in photophysical chemistry, primarily governed by Excited-State Intramolecular Proton Transfer (ESIPT).[1]

  • The "Off" State (Free Ligand): In its unbound state, the Ethyl 8-hydroxyquinoline-6-carboxylate molecule possesses an intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) at the 8-position and the nitrogen atom of the quinoline ring. Upon photoexcitation, this proton is rapidly transferred from the oxygen to the nitrogen. This creates an excited "keto" tautomer, which quickly returns to the ground state through non-radiative pathways (e.g., heat dissipation) rather than emitting a photon (fluorescence). This efficient quenching pathway is why the free probe is virtually non-fluorescent.[1][3][4]

  • The "On" State (Metal Chelation): When a target metal ion such as Zn²⁺ is introduced, it coordinates with both the deprotonated oxygen and the nitrogen atom of the probe. This chelation has two crucial effects:

    • Blocks ESIPT: The metal ion's coordination physically blocks the proton transfer pathway, effectively shutting down the primary non-radiative decay route.[1][6]

    • Increases Rigidity: The formation of the metal-ligand complex creates a more rigid molecular structure. This increased rigidity reduces vibrational and rotational energies that would otherwise dissipate the excited-state energy non-radiatively.[3][4]

The combination of ESIPT inhibition and increased rigidity is termed Chelation-Enhanced Fluorescence (CHEF) . This process channels the excitation energy into the radiative fluorescence pathway, resulting in a strong, detectable emission signal.

CHEF_Mechanism cluster_free Free Probe (Low Fluorescence) Free_Ground 8-HQ Probe (Enol) Free_Excited Excited Enol* Free_Ground->Free_Excited Excitation (hν) Bound_Ground [M²⁺(8-HQ)₂] Complex Keto_Excited Excited Keto* Free_Excited->Keto_Excited ESIPT Bound_Excited Excited Complex* Keto_Ground Ground State (Keto) Keto_Excited->Keto_Ground Non-Radiative Relaxation Bound_Ground->Bound_Excited Excitation (hν) Bound_Excited->Bound_Ground Fluorescence (Turn-On Signal)

Caption: Mechanism of fluorescence turn-on by ESIPT inhibition.

Synthesis Overview

The 8-hydroxyquinoline-6-carboxylate core can be synthesized through a multi-step process. A reported method involves a Stobbe condensation followed by a cyclization reaction, starting from commercially available 3-pyridinecarbaldehyde.[7] The resulting ester can then be further functionalized if desired. For the purpose of this application note, we will assume the availability of the final product, Ethyl 8-hydroxyquinoline-6-carboxylate.

Spectroscopic and Performance Characteristics

The performance of any fluorescent probe is defined by its photophysical properties, sensitivity, and selectivity.

Table 1: Typical Spectroscopic and Performance Data for 8-HQ Derivatives

Parameter Free Ligand Metal-Ligand Complex Rationale & Significance
Excitation Max (λex) ~315-365 nm ~360-400 nm A red-shift upon binding is common. Excitation should be set at the maximum of the complex for highest sensitivity.
Emission Max (λem) ~400-450 nm (very weak) ~480-550 nm (strong) The significant Stokes shift and "turn-on" response form the basis of detection.[8]
Quantum Yield (Φ) < 0.01 > 0.1 (can be > 0.5) A >10-fold increase is typical and desirable for a high signal-to-noise ratio.[9][10]
Limit of Detection (LOD) N/A Typically in the nM to low µM range Demonstrates the sensitivity of the probe for trace-level detection.[1][11]
Binding Stoichiometry N/A Often 2:1 or 1:1 (Ligand:Metal) Determined by Job's plot or mole-ratio method; crucial for quantitative analysis.[8]

| Response Time | N/A | Typically very fast (< 5 minutes) | Rapid binding kinetics are advantageous for real-time monitoring.[1] |

Application Protocol 1: In Vitro Quantification of Metal Ions

This protocol details the use of Ethyl 8-hydroxyquinoline-6-carboxylate for the quantitative analysis of a target metal ion (e.g., Zn²⁺) in aqueous buffer systems using a fluorescence plate reader or cuvette-based spectrofluorometer.

Required Materials
  • Ethyl 8-hydroxyquinoline-6-carboxylate (Probe)

  • Anhydrous DMSO or Ethanol (for stock solution)

  • Target metal salt (e.g., ZnCl₂, analytical grade)

  • Buffer solution (e.g., Tris-HCl or HEPES, pH 7.4)

  • Deionized water (Milli-Q or equivalent)

  • 96-well black microplates (for plate reader) or quartz cuvettes

  • Fluorescence spectrophotometer or plate reader

Experimental Workflow

InVitro_Workflow Prep_Stock 1. Prepare Stock Solutions - Probe in DMSO (e.g., 10 mM) - Metal Ion in Buffer (e.g., 10 mM) Prep_Samples 2. Prepare Assay Samples - Fixed Probe Concentration - Varying Metal Ion Concentrations Prep_Stock->Prep_Samples Incubate 3. Incubate (e.g., 5 min at RT) Prep_Samples->Incubate Measure 4. Measure Fluorescence - Set Excitation/Emission λ - Record Intensity Incubate->Measure Analyze 5. Data Analysis - Plot Intensity vs. [Metal] - Determine LOD, K_d Measure->Analyze

Caption: General workflow for in vitro metal ion titration.

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Probe Stock (10 mM): Dissolve an appropriate amount of Ethyl 8-hydroxyquinoline-6-carboxylate in anhydrous DMSO. Store protected from light at -20°C.

    • Metal Ion Stock (10 mM): Dissolve the metal salt (e.g., ZnCl₂) in the chosen buffer (e.g., 10 mM HEPES, pH 7.4).

    • Working Solutions: On the day of the experiment, prepare fresh dilutions from the stock solutions in the assay buffer. A typical final probe concentration is 5-20 µM.

  • Titration Experiment:

    • In a 96-well black plate, add the assay buffer to each well.

    • Add the probe working solution to each well to achieve the final desired concentration (e.g., 10 µM).

    • Add increasing volumes of the metal ion working solution to create a concentration gradient (e.g., 0, 0.2, 0.5, 1.0, 2.0 ... equivalents of the probe concentration). Ensure the final volume in each well is constant.

    • Include a "buffer + probe" well as a blank (zero metal).

  • Incubation and Measurement:

    • Gently mix the plate and incubate at room temperature for 5-10 minutes, protected from light, to allow binding to reach equilibrium.

    • Measure the fluorescence intensity using the plate reader. Set the excitation wavelength to the λex of the complex (e.g., 370 nm) and record the emission spectrum or the intensity at the λem (e.g., 510 nm). Note: These wavelengths should be optimized empirically for the specific probe-metal complex.

  • Selectivity Test (Self-Validation):

    • Prepare a set of wells containing the probe (e.g., 10 µM) and a panel of different metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, etc.) at a concentration several-fold higher than the target ion (e.g., 5-10 equivalents).

    • Measure the fluorescence response. A highly selective probe will show a significant fluorescence increase only in the presence of the target ion.[1]

Data Analysis
  • Binding Stoichiometry: Can be determined using a Job's plot, which plots fluorescence intensity against the mole fraction of the ligand.

  • Binding Constant (K_d): Plot the change in fluorescence intensity (ΔF) against the metal ion concentration. Fit the data to a suitable binding isotherm (e.g., one-site binding) to calculate the dissociation constant (K_d).

  • Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear portion of the calibration curve at low concentrations.

Application Protocol 2: Live-Cell Imaging of Intracellular Metal Ions

This protocol describes how to use the probe to visualize changes in labile intracellular metal ion concentrations (e.g., Zn²⁺) in cultured cells using fluorescence microscopy.

Required Materials
  • Cultured cells (e.g., HeLa, HEK293) on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Probe stock solution (10 mM in DMSO)

  • Metal ion solution (e.g., ZnCl₂ mixed with a suitable ionophore like pyrithione) for positive control

  • A metal chelator (e.g., TPEN for Zn²⁺) for negative control

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP cube, depending on the probe's spectra)

Experimental Workflow

CellImaging_Workflow Culture 1. Cell Culture - Plate cells on glass-bottom dishes - Grow to desired confluency Loading 2. Probe Loading - Dilute probe in serum-free medium - Incubate cells (e.g., 5-10 µM, 30 min) Culture->Loading Wash 3. Wash - Remove excess probe with PBS/HBSS Loading->Wash Treatment 4. Experimental Treatment - Add stimulus, agonist, or controls (e.g., Zn²⁺/Pyrithione, TPEN) Wash->Treatment Image 5. Image Acquisition - Use fluorescence microscope - Capture images before and after treatment Treatment->Image

Caption: Workflow for live-cell imaging of metal ions.

Step-by-Step Protocol
  • Cell Preparation: Culture cells on glass-bottom imaging dishes to 60-80% confluency.

  • Probe Loading:

    • Prepare a loading solution by diluting the probe stock solution into serum-free medium or HBSS to a final concentration of 1-10 µM. Note: The optimal concentration and loading time should be determined empirically to maximize signal and minimize cytotoxicity.

    • Remove the culture medium from the cells, wash once with warm PBS.

    • Add the loading solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.[12]

  • Washing:

    • After incubation, remove the loading solution and wash the cells two to three times with warm PBS or HBSS to remove any unbound probe.

    • Add fresh, pre-warmed imaging buffer (like HBSS) to the dish.

  • Imaging and Treatment:

    • Place the dish on the stage of the fluorescence microscope.

    • Acquire a baseline fluorescence image of the resting cells.

    • To induce a change in intracellular metal ion concentration, add your stimulus of interest.

    • Controls (Self-Validation):

      • Positive Control: Add a solution of ZnCl₂ (e.g., 50 µM) with an ionophore like pyrithione (e.g., 5 µM) to artificially increase intracellular zinc. A robust increase in fluorescence should be observed.

      • Negative Control: After observing a signal, add a membrane-permeant chelator like TPEN (e.g., 100 µM) to quench the fluorescence, confirming the signal is specific to the target metal ion.

    • Acquire images at various time points after treatment to monitor the dynamics of the fluorescence change.

Important Considerations
  • Cytotoxicity: Perform a viability assay (e.g., Trypan Blue or Live/Dead stain) to ensure the probe concentration and loading conditions are not toxic to the cells.[13]

  • Phototoxicity: Minimize light exposure to the cells to prevent phototoxicity and photobleaching, especially during time-lapse imaging.[12]

  • pH Sensitivity: The fluorescence of some 8-HQ derivatives can be pH-dependent.[5] It is important to perform experiments in well-buffered media and consider the potential impact of pH changes on the signal.

References

  • Gotor, R., et al. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society, 128(1), 344-350. [Link]

  • Younis, H., et al. (2023). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 735-746. [Link]

  • Zhang, Y., et al. (2023). Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review. Molecules, 28(15), 5689. [Link]

  • Sargenti, A., et al. (2006). New fluorescent chemosensors for magnesium ions in living cells. Proceedings of SPIE, 6097, 60970C. [Link]

  • Li, Y., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 850960. [Link]

  • Kim, H. N., et al. (2008). A new trend in rhodamine-based chemosensors: application of FRET to fluorescence ratiometry. Chemical Society Reviews, 37(8), 1465-1472. [Link]

  • Kaur, N., & Kumar, S. (2024). Review on Lysosomal Metal Ion Detection Using Fluorescent Probes. ACS Omega. [Link]

  • Wang, Y., et al. (2024). Molecular Fluorescent Probe for Detection of Metal Ions. Researching. [Link]

  • Wang, Y., et al. (2022). Organic small-molecule fluorescent probe-based detection for alkali and alkaline earth metal ions in biological systems. Journal of Materials Chemistry B, 10(31), 5845-5860. [Link]

  • Arkhipov, S. A., & Didenko, V. V. (Eds.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Humana Press. [Link]

  • Liesche, J., & Kerschbaum, H. H. (2022). Fluorescent Live Cell Imaging. StainsFile. [Link]

  • D'Souza, F., & Kadish, K. M. (Eds.). (2016). Handbook of Porphyrin Science: With Applications to Chemistry, Physics, Materials Science, Engineering, Biology and Medicine. World Scientific. [Link]

  • Yu, F., et al. (2024). Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. Chemical Reviews. [Link]

  • Li, P., et al. (2024). Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. Chemical Reviews. [Link]

  • Nguyen, T. T., et al. (2015). Tổng hợp dẫn xuất 8-hydroxyquinoline-6-carboxamide. Tạp chí Khoa học Đại học Cần Thơ, (37), 1-6. [Link]

  • Li, Y., et al. (2025). Molecular imaging using (nano)probes: cutting-edge developments and clinical challenges in diagnostics. Chemical Society Reviews. [Link]

  • Math, N. N., et al. (2007). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 45(6), 509-514. [Link]

  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4). [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4). [Link]

  • Sasikumar, D., et al. (2024). Dual-Functional 8-Hydroxyquinoline Fluorescent Probe for Simultaneous Detection of Solvent Microenvironments and Trace Water in Organic Media. ACS Omega. [Link]

  • Bardez, E., et al. (1997). Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects. The Journal of Physical Chemistry B, 101(39), 7786-7794. [Link]

  • Abdul Murad, N. A. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules, 26(2), 273. [Link]

  • Park, S., et al. (2016). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. RSC Advances, 6(12), 9812-9821. [Link]

  • Wang, D., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(21), 17871-17879. [Link]

  • Tan, Y. L., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 11, 2747-2764. [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4296. [Link]

Sources

Method

Application Note: In Vitro Assay Development for Metalloenzyme Inhibitors Using Ethyl 8-hydroxyquinoline-6-carboxylate

Executive Summary & Mechanistic Rationale Ethyl 8-hydroxyquinoline-6-carboxylate (CAS 1803832-43-0) is a highly versatile building block in medicinal chemistry, primarily utilized in Fragment-Based Drug Discovery (FBDD)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Ethyl 8-hydroxyquinoline-6-carboxylate (CAS 1803832-43-0) is a highly versatile building block in medicinal chemistry, primarily utilized in Fragment-Based Drug Discovery (FBDD) to develop potent metalloenzyme inhibitors[1]. Metalloenzymes, such as Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs), rely on catalytic metal ions (typically Zn²⁺ or Fe²⁺) to activate water molecules for substrate hydrolysis[2][3].

The 8-hydroxyquinoline (8-HQ) scaffold acts as a privileged Metal-Binding Pharmacophore (MBP)[1]. The hydroxyl oxygen and quinoline nitrogen form a thermodynamically stable bidentate complex with the active-site metal, displacing the catalytic water and arresting enzyme function[3]. By utilizing the C6-ethyl ester position for downstream functionalization—such as hydrolysis followed by amidation to form diverse 8-hydroxyquinoline-6-carboxamides—researchers can fine-tune the inhibitor's physicochemical properties and active-site surface interactions without compromising the metal-chelating core[4].

Pathway A Ethyl 8-hydroxyquinoline -6-carboxylate Scaffold B Derivatization (e.g., Amidation) A->B Synthetic Modification C Metal-Binding Isostere (MBI) B->C Library Generation D Metalloenzyme Active Site (Zn2+ / Fe2+) C->D Active Site Binding E Bidentate Chelation (Displaces Catalytic H2O) D->E Metal Coordination F Enzyme Inhibition (Target Engagement) E->F Catalytic Arrest

Mechanism of metalloenzyme inhibition via 8-hydroxyquinoline bidentate metal chelation.

Experimental Design & Causality (E-E-A-T)

  • Buffer Selection (Avoiding False Positives): Standard biological buffers containing strong chelators (e.g., EDTA, EGTA, or high-concentration citrate) must be strictly avoided. These agents will strip the structural and catalytic metals from the apoenzyme, leading to false-positive inhibition. HEPES or Tris-HCl are preferred, though researchers should note that Tris can exhibit weak, reversible metal interactions[3][5].

  • Metal Supplementation (Avoiding False Negatives): Assays must be supplemented with trace amounts of the specific metal cofactor (e.g., 0.2 mM ZnSO₄ for HDAC8) to maintain enzyme stability during prolonged incubations[3]. However, excess free metal in the buffer will prematurely complex with the 8-HQ inhibitor in solution, reducing its effective concentration and causing an apparent loss of potency.

  • Pre-incubation Kinetics: Metal coordination is often kinetically slower than competitive non-covalent binding. A 15- to 30-minute pre-incubation of the enzyme with the 8-HQ derivative is mandatory before substrate addition to allow the thermodynamic binding equilibrium to establish.

Data Presentation: Physicochemical & Inhibitory Profiles

To establish a self-validating system, researchers must orthogonally validate that the synthesized 8-HQ derivatives actually bind the target metal. Table 1 outlines the expected stoichiometry and stability constants for the core 8-HQ scaffold.

Table 1: Metal-Ligand Stoichiometry and Stability Constants for 8-Hydroxyquinoline (8HQ) [6]

Metal IonStoichiometry (Metal:Ligand)Stability Constant (log K)Analytical Method
Cu(II) 1:2log K₁ = 12.1, log K₂ = 11.2Potentiometry
Zn(II) 1:2log K₁ = 8.6, log K₂ = 7.9Potentiometry
Fe(III) 1:3log K₁ = 12.3, log K₂ = 11.5, log K₃ = 10.0Potentiometry

Table 2: Representative Metalloenzyme Inhibition Profiles for 8-HQ Derivatives [2][3]

Target EnzymeCatalytic MetalRepresentative 8-HQ Scaffold IC₅₀Clinical Reference Inhibitor
MMP-2 Zn(II)Low micromolar (e.g., 5/7-substituted 8-HQ)Batimastat
HDAC8 Zn(II)Sub-micromolar to micromolarSAHA (Vorinostat)

In Vitro Experimental Protocols

Protocol 1: UV-Vis Metal Chelation Validation Assay

Purpose: To orthogonally confirm the metal-binding capacity of newly synthesized 8-hydroxyquinoline-6-carboxamides prior to biological screening.[6]

  • Reagent Preparation: Prepare a 10 mM stock of the 8-HQ derivative in anhydrous DMSO. Dilute to a final working concentration of 50 µM in 50 mM HEPES buffer (pH 7.4).

  • Metal Titration: Prepare a titration series of ZnSO₄ (0 to 100 µM) in the same HEPES buffer.

  • Complexation: Mix 100 µL of the ligand solution with 100 µL of the metal solutions in a UV-transparent 96-well microplate.

  • Equilibration: Incubate the plate in the dark for 30 minutes at 25°C to ensure thermodynamic equilibrium.

  • Spectrophotometric Read: Scan the absorbance spectra from 250 nm to 450 nm. A bathochromic shift (red shift) in the λmax​ combined with an isosbestic point indicates successful stoichiometric metal chelation.

Protocol 2: Fluorometric HDAC8 Inhibition Assay

Purpose: High-throughput screening of 8-HQ derivatives against a model zinc-dependent metalloenzyme.[3]

  • Assay Buffer Formulation: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.2 mM ZnSO₄, 0.01% Triton X-100.

  • Enzyme Preparation: Dilute recombinant human HDAC8 to a final working concentration of 25 nM in the Assay Buffer.

  • Compound Dilution: Serially dilute the 8-HQ derivatives in DMSO. Transfer 1 µL of each dilution to a black, flat-bottom 96-well plate (ensure final DMSO concentration remains 2% to prevent enzyme denaturation).

  • Pre-incubation (Critical Step): Add 49 µL of the HDAC8 solution to the compound wells. Incubate at 37°C for 30 minutes to allow the bidentate metal displacement to occur.

  • Reaction Initiation: Add 50 µL of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 µM.

  • Kinetic Measurement: Monitor fluorescence continuously for 60 minutes using a microplate reader (Excitation: 360 nm / Emission: 460 nm).

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Determine the IC₅₀ using non-linear regression (four-parameter logistic equation).

Workflow S1 Compound Preparation S2 Enzyme Pre-incubation S1->S2 S3 Substrate Addition S2->S3 S4 Kinetic Fluorescence Read S3->S4 S5 IC50 Determination S4->S5

Step-by-step in vitro fluorometric assay workflow for metalloenzyme inhibitor screening.

Sources

Application

Advanced Sample Preparation and HPLC Analysis Protocol for Ethyl 8-hydroxyquinoline-6-carboxylate

Mechanistic Insights and Analytical Challenges Ethyl 8-hydroxyquinoline-6-carboxylate (CAS: 1803832-43-0)[1] is a highly functionalized building block utilized in pharmaceutical synthesis. However, analyzing 8-hydroxyqui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Insights and Analytical Challenges

Ethyl 8-hydroxyquinoline-6-carboxylate (CAS: 1803832-43-0)[1] is a highly functionalized building block utilized in pharmaceutical synthesis. However, analyzing 8-hydroxyquinoline (8-HQ) derivatives via High-Performance Liquid Chromatography (HPLC) is notoriously difficult due to their potent metal-chelating properties.

8-HQ derivatives are amphoteric molecules, possessing a basic quinoline nitrogen (pKa ~5.0) and an acidic phenolic hydroxyl group (pKa ~9.8)[2]. At neutral or slightly acidic pH, the spatial arrangement of the nitrogen and oxygen atoms allows the molecule to act as a bidentate ligand. During HPLC analysis, these analytes readily form stable, 5-membered ring coordination complexes with trace transition metals (e.g., Fe³⁺, Cu²⁺, Al³⁺) present in standard stainless steel column hardware, frits, and residual silanols on the silica stationary phase[3][4].

The Causality of Peak Tailing: This metal-analyte interaction creates a severe secondary retention mechanism. Instead of partitioning purely based on hydrophobicity, the molecules temporarily bind to the hardware, manifesting chromatographically as severe peak tailing, irreversible adsorption (loss of recovery), and poor run-to-run reproducibility[5].

To achieve rigorous scientific integrity, the analytical method must be designed as a self-validating system that actively suppresses these secondary interactions. This is achieved through three synergistic approaches:

  • Aggressive Acidification: Lowering the pH of the sample matrix and mobile phase well below the pKa of the quinoline nitrogen (pH < 3.0) forces protonation, thereby breaking the bidentate coordination capability[3].

  • Sacrificial Chelators: Introducing agents like EDTA into the sample matrix to outcompete the analyte for free metal ions.

  • Bioinert Hardware: Utilizing PEEK-lined or specialized coated columns (e.g., YMC-Accura) to physically eliminate the analyte's exposure to reactive metal surfaces[6].

Quantitative Data Presentation

Table 1: Physicochemical Properties & Analytical Implications

ParameterValue / DescriptionChromatographic Implication
Compound Ethyl 8-hydroxyquinoline-6-carboxylateTarget analyte requiring specialized handling.
CAS Number 1803832-43-0[1]Reference identification for standard procurement.
pKa (Estimated) ~5.0 (Nitrogen), ~9.8 (Hydroxyl)[2]Requires mobile phase pH ~2.0 to fully protonate the nitrogen and suppress chelation.
Primary Challenge Transition Metal ChelationCauses peak tailing and adsorption on standard stainless steel columns[4].

Table 2: Impact of Hardware and Mobile Phase on 8-HQ Peak Performance

System ConfigurationMobile Phase AdditivePeak Asymmetry (Tf)Analyte Recovery (%)
Standard Stainless SteelNone (Neutral pH)> 2.5 (Severe Tailing)< 60%
Standard Stainless Steel0.1% TFA (pH ~2.0)1.5 - 1.885%
Bioinert (PEEK/Coated)None (Neutral pH)1.2 - 1.492%
Bioinert (PEEK/Coated) 0.1% TFA (pH ~2.0) 0.95 - 1.05 (Ideal) > 98%

(Note: Performance metrics are extrapolated from standard 8-HQ derivative behavior on conventional versus bioinert systems[4][6])

Experimental Workflow Visualization

G N1 Raw Sample Ethyl 8-hydroxyquinoline-6-carboxylate N2 Solubilization (MeOH/ACN + 0.1% TFA) N1->N2 Dissolve N3 Chelation Mitigation (1 mM EDTA or Bioinert System) N2->N3 Suppress Metal Binding N4 Filtration (0.22 µm PTFE) N3->N4 Particulate Removal N5 HPLC Injection (Bioinert Column) N4->N5 Analyze N6 Data Acquisition (Symmetrical Peaks) N5->N6 UV/MS Detection

Figure 1: Optimized sample prep and HPLC workflow for chelating 8-HQ derivatives.

Self-Validating Experimental Protocols
4.1. Preparation of Diluent and Mobile Phase

Causality Check: Utilizing an acidic diluent ensures the quinoline nitrogen remains protonated during the critical sample dissolution phase, preventing initial complexation with trace metals in the glassware or solvent[3].

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas.

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile (ACN).

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. (Optional: If forced to use a standard stainless steel HPLC system, add 0.1 mM EDTA to the diluent to act as a sacrificial chelator).

4.2. Sample Preparation Protocol
  • Weighing: Accurately weigh 10.0 mg of Ethyl 8-hydroxyquinoline-6-carboxylate into a clean, acid-washed 10 mL volumetric flask. (Note: Acid-washing glassware removes trace surface metals).

  • Solubilization: Add 5 mL of the prepared Sample Diluent.

  • Sonication: Sonicate for 10 minutes at room temperature until complete dissolution is achieved. The acidic environment facilitates rapid solubilization while protecting the analyte.

  • Volume Adjustment: Dilute to the mark (10 mL) with Sample Diluent to yield a 1.0 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:10 with Sample Diluent to achieve a final working concentration of 100 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into a deactivated glass HPLC vial. Critical step: Strictly avoid nylon filters, as they can introduce extractables and interact unpredictably with highly acidic solutions.

4.3. HPLC System Suitability and Analysis

Trustworthiness Check: To ensure the system is truly passivated and ready for the sample, a System Suitability Test (SST) using an unsubstituted 8-hydroxyquinoline standard must be run prior to sample injection. If the 8-HQ peak tails (Tf > 1.5), the system is not sufficiently inert and requires further passivation or hardware replacement[5][6].

  • Column Selection: Install a bioinert reversed-phase column (e.g., YMC-Accura Triart C18 or equivalent PEEK-lined C18, 150 x 4.6 mm, 3 µm)[6]. Alternatively, a mixed-mode column specifically designed for basic quinolines (e.g., Primesep 100) can be utilized[5].

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: 10% to 90% B

    • 10.0 - 12.0 min: 90% B

    • 12.0 - 12.1 min: 90% to 10% B

    • 12.1 - 17.0 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 240 nm and 254 nm.

References
  • PubChem (National Institutes of Health). 8-Hydroxyquinoline | C9H7NO | CID 1923. Retrieved from:[Link]

  • SIELC Technologies . HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from:[Link]

  • YMC Europe GmbH . Application Note: Analysis of Metal Coordinating Compounds using Bioinert Coated YMC-Accura Triart C18. Retrieved from: [Link]

  • Agilent Technologies . Choosing HPLC Columns for Rapid Method Development: Identifying Secondary Interactions. Retrieved from:[Link]

  • Analytical Chemistry (ACS Publications). Chromatographic Determination of Metallic Impurities in Reversed-Phase HPLC Columns. Retrieved from:[Link]

Sources

Method

Advanced Chromatographic Separation Techniques for Ethyl 8-hydroxyquinoline-6-carboxylate

Introduction and Mechanistic Challenges Ethyl 8-hydroxyquinoline-6-carboxylate (CAS: 1803832-43-0) is a highly versatile building block utilized in the synthesis of bioactive molecules, metal-chelating agents, and fluoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Challenges

Ethyl 8-hydroxyquinoline-6-carboxylate (CAS: 1803832-43-0) is a highly versatile building block utilized in the synthesis of bioactive molecules, metal-chelating agents, and fluorophores [1]. While its esterification at the 6-position increases overall lipophilicity, the molecule retains the core 8-hydroxyquinoline (8-HQ) moiety. This structural feature presents a notorious chromatographic challenge: metal chelation .

The 8-HQ core acts as a potent bidentate ligand, forming strong Lewis acid-base coordination complexes with transition metals (such as Fe³⁺ and Al³⁺) [2]. In standard High-Performance Liquid Chromatography (HPLC) systems, these metals are ubiquitous—present as trace impurities in silica-based stationary phases and exposed on the surfaces of stainless steel tubing, frits, and column hardware [5]. When Ethyl 8-hydroxyquinoline-6-carboxylate interacts with these active sites, it results in severe peak tailing, irreversible adsorption, loss of quantitative recovery, and poor run-to-run reproducibility.

To achieve a self-validating, robust analytical method, the chromatographic environment must be systematically passivated or rendered completely metal-free.

ChelationMechanism A Ethyl 8-hydroxyquinoline -6-carboxylate B Standard Stainless Steel LC (Fe3+, Al3+ active sites) A->B Interacts with D Bio-inert LC Hardware (PEEK, Coated Columns) A->D Analyzed via E Mobile Phase Modifiers (EDTA, Formic Acid) A->E Analyzed via C Strong Chelation Complex (Peak Tailing, Loss of Recovery) B->C Causes F Sharp Symmetrical Peaks (High Recovery) D->F Prevents chelation E->F Masks metal ions

Fig 1. Mechanistic pathway of chelation-induced tailing and mitigation strategies.

Protocol: Analytical RP-HPLC for Purity and LC-MS Profiling

Causality & Expert Insight: Using a bio-inert LC system (e.g., PEEK-lined tubing) and bio-inert column hardware prevents primary metal-analyte interactions at the hardware level [2, 5]. However, trace metals can still leach from the solvent lines or exist in the mobile phase. Employing an acidic modifier (0.1% formic acid) protonates residual silanols on the stationary phase, while the addition of a competing chelator—such as 10 µM EDTA—to the aqueous mobile phase actively masks any free metal ions in the system, drastically improving the recovery of 8-HQ derivatives [3, 4].

Step-by-Step Methodology
  • System Passivation: If a fully bio-inert UHPLC system is unavailable, flush the standard stainless steel HPLC system (without the column) with 20% Nitric acid for 30 minutes, followed by extensive purging with LC-MS grade water until the pH is neutral.

  • Column Selection: Install a highly end-capped, low-silanol C18 column housed in bio-inert hardware (e.g., YMC-Accura Triart C18 or a PEEK-lined equivalent, 3 µm, 100 x 4.6 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water containing 0.1% Formic Acid and 10 µM EDTA (disodium salt). Note: EDTA ensures any leached metals are sequestered before interacting with the analyte.

    • Mobile Phase B: LC-MS grade Acetonitrile containing 0.1% Formic Acid.

  • Sample Preparation: Dissolve Ethyl 8-hydroxyquinoline-6-carboxylate in Methanol:Water (50:50 v/v) to a working concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte)

    • 2.0 - 10.0 min: Linear gradient from 10% to 90% B

    • 10.0 - 12.0 min: Hold at 90% B (Column wash)

    • 12.0 - 12.1 min: Return to 10% B

    • 12.1 - 15.0 min: Re-equilibration

    • Flow Rate: 1.0 mL/min | Column Temperature: 30 °C | Injection Volume: 5 µL.

  • Detection: Monitor UV absorbance at 250 nm and 310 nm. For MS detection, utilize Electrospray Ionization in positive mode (ESI+), extracting for the [M+H]⁺ ion at m/z 218.2.

HPLCWorkflow Step1 1. Sample Prep: Dissolve in MeOH/Water (50:50) Step2 2. Column Selection: Highly End-capped C18 (Bio-inert) Step1->Step2 Step3 3. Mobile Phase Setup: Add 0.1% Formic Acid + 10µM EDTA Step2->Step3 Step4 4. System Equilibration: Flush 10 Column Volumes Step3->Step4 Step5 5. Injection & Elution: Gradient 10% to 90% Acetonitrile Step4->Step5 Step6 6. Detection: UV (250/310 nm) & MS (ESI+) Step5->Step6

Fig 2. Step-by-step optimized LC-MS workflow for 8-hydroxyquinoline derivatives.

Protocol: Preparative Normal-Phase Flash Chromatography

Causality & Expert Insight: During scale-up purification post-synthesis, normal-phase silica is the standard. Unmodified silica contains highly active acidic silanols and trace metal impurities that will permanently bind the 8-HQ core, resulting in a smeared band and near-zero recovery. Modifying the mobile phase with a competitive acid (e.g., acetic acid) disrupts these interactions by competitively binding to the active silanol and metal sites, allowing the ester to elute symmetrically.

Step-by-Step Methodology
  • Stationary Phase: Utilize high-purity, metal-scavenged spherical silica cartridges (20-40 µm particle size) to minimize baseline metal content.

  • Solvent System: Hexane / Ethyl Acetate.

  • Modifier Addition: Add 1% v/v Glacial Acetic Acid (AcOH) to both the Hexane and Ethyl Acetate reservoirs.

  • Sample Loading: To prevent localized precipitation or column overloading, dry load the crude reaction mixture onto Celite 545, or inject directly as a highly concentrated solution in Dichloromethane.

  • Elution Profile: Run a step gradient starting at 10% Ethyl Acetate (with 1% AcOH) in Hexane, increasing to 50% Ethyl Acetate over 10 column volumes (CV).

Quantitative Data Presentation

The following table summarizes the expected chromatographic performance metrics when comparing a standard LC setup versus the optimized bio-inert/EDTA protocol for Ethyl 8-hydroxyquinoline-6-carboxylate.

ParameterStandard HPLC (Stainless Steel, No Additives)Optimized HPLC (Bio-inert Hardware + EDTA/FA)
Tailing Factor (USP) > 2.5 (Severe Tailing)1.05 - 1.15 (Symmetrical)
Theoretical Plates (N) < 3,000> 12,000
Analyte Recovery 40% - 60% (Adsorption loss)> 98%
Retention Time RSD (n=6) > 2.0%< 0.2%
Signal-to-Noise (S/N) Low (Broad peak distribution)High (Sharp, focused peak)

References

  • EvitaChem. "Ethyl 8-hydroxyquinoline-6-carboxylate (CAS: 1803832-43-0)
  • YMC Europe GmbH. "APPLICATION NOTE: Analysis of the metal coordinating compounds 8-hydroxyquinoline and hinokitiol using the bioinert coated YMC-Accura Triart C18 column." YMC Europe.
  • Inderjit, Bajpai D, Rajeswari MS. "Interaction of 8-Hydroxyquinoline with Soil Environment Mediates Its Ecological Function." PLoS ONE 5(9): e12852 (2010).
  • SIELC Technologies. "HPLC Method for Analysis of 8-hydroxyquinoline." SIELC Technologies.
  • L. A. Sternko, et al. "Separation of hydroxyquinolines by high-performance liquid chromatography.
Application

Application Note: Methodologies for Cellular Uptake Studies of Ethyl 8-hydroxyquinoline-6-carboxylate

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Framework Derivatives of 8-hydroxyquinoline (8...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Framework

Derivatives of 8-hydroxyquinoline (8-HQ) are privileged scaffolds in medicinal chemistry, widely investigated for their roles as metal ionophores, antimicrobial agents, and fluorescent probes[1]. Ethyl 8-hydroxyquinoline-6-carboxylate (CAS: 1803832-43-0)[2] represents a strategically modified 8-HQ analog. The addition of an ethyl ester at the 6-position serves a dual mechanistic purpose:

  • Enhanced Lipophilicity: The esterification increases the partition coefficient (LogP) of the molecule, facilitating rapid passive diffusion of the metal-ligand complex across the phospholipid bilayer.

  • Intracellular Trapping: Once internalized, cytosolic esterases can hydrolyze the ethyl ester into its corresponding carboxylic acid. This generates a more polar, negatively charged species at physiological pH, effectively trapping the active chelator inside the cell to exert sustained biological activity.

To rigorously evaluate the cellular uptake of this compound, researchers must employ orthogonal analytical techniques. Because the primary biological function of 8-HQ derivatives is the transport of transition metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺), uptake is most accurately quantified by measuring intracellular metal accumulation via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) [1]. Concurrently, the spatial distribution of the compound can be mapped using Confocal Fluorescence Microscopy , leveraging the Chelation-Enhanced Fluorescence (CHEF) exhibited by 8-HQ-metal complexes[3][4].

Experimental Workflow & Causality

The following diagram illustrates the mechanistic pathway of Ethyl 8-hydroxyquinoline-6-carboxylate uptake and the corresponding analytical branches.

Workflow Ligand Ethyl 8-hydroxyquinoline -6-carboxylate Complex Lipophilic Metal-Ligand Complex Ligand->Complex Chelation Metal Extracellular Metals (Cu²⁺, Zn²⁺, Fe³⁺) Metal->Complex Membrane Cell Membrane (Passive Diffusion) Complex->Membrane Partitioning Esterase Intracellular Esterases (Hydrolysis & Trapping) Membrane->Esterase Internalization ICP ICP-MS Analysis (Total Metal Uptake) Esterase->ICP Acid Digestion Microscopy Confocal Microscopy (Spatial Localization) Esterase->Microscopy Fluorescence

Fig 1. Mechanistic workflow of Ethyl 8-hydroxyquinoline-6-carboxylate cellular uptake and analysis.

Validated Protocols

Protocol A: Quantification of Ionophore-Mediated Metal Uptake via ICP-MS

Self-Validating Principle: To prove that the compound acts as a true intracellular ionophore rather than just binding to the outer membrane, a stringent wash step using a competitive, non-permeable chelator (EDTA) is mandatory. This strips surface-bound metals, ensuring ICP-MS only quantifies internalized metal ions[1][3].

Reagents & Materials:

  • SH-SY5Y neuroblastoma cells (or target cell line).

  • Ethyl 8-hydroxyquinoline-6-carboxylate (10 mM stock in DMSO).

  • Metal salts: CuCl₂, ZnCl₂, or FeCl₃ (10 mM aqueous stocks).

  • Wash Buffer: PBS containing 1 mM EDTA.

  • Digestion Matrix: 65% Trace-Metal Grade Nitric Acid (HNO₃).

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in 6-well plates at a density of 1×106 cells/well. Incubate for 24 hours at 37°C in 5% CO₂ to allow adherence.

  • Treatment Preparation: Prepare treatment media containing 10 µM of the 8-HQ derivative and 10 µM of the target metal (e.g., CuCl₂). Causality Note: Pre-mixing the ligand and metal allows the lipophilic complex to form prior to cellular exposure, standardizing the uptake kinetics.

  • Incubation: Aspirate growth media, wash once with PBS, and apply the treatment media. Include the following critical controls:

    • Vehicle Control: Media + DMSO (0.1%).

    • Metal-Only Control: Media + 10 µM CuCl₂ (establishes baseline endogenous uptake).

    • Ligand-Only Control: Media + 10 µM compound (evaluates efflux of endogenous metals). Incubate for 6 hours.

  • Stringent Washing: Aspirate treatment media. Wash cells three times with ice-cold Wash Buffer (PBS + 1 mM EDTA). Crucial Step: EDTA outcompetes 8-HQ for extracellular metals, eliminating false positives from membrane-adsorbed complexes.

  • Harvesting & Lysis: Trypsinize cells, pellet at 1,000 x g for 5 minutes, and discard the supernatant. Resuspend the pellet in 200 µL of 65% trace-metal grade HNO₃.

  • Digestion: Heat the lysates at 80°C for 2 hours to completely mineralize the organic matrix. Dilute the digested samples to a final HNO₃ concentration of 2% using ultrapure water (18.2 MΩ·cm).

  • Analysis: Analyze samples via ICP-MS, calibrating against standard curves for Cu, Zn, or Fe. Normalize the metal concentration (ppb) to total cell count or total protein content (determined via a parallel BCA assay plate).

Protocol B: Intracellular Localization via Confocal Microscopy

Self-Validating Principle: 8-HQ complexes (particularly with Zn²⁺ and Ga³⁺) exhibit strong fluorescence[4]. To verify that the observed fluorescence is due to the metal-ligand complex and not autofluorescence, a membrane-permeable competitive chelator (e.g., TPEN) is introduced post-imaging to quench the signal.

Step-by-Step Methodology:

  • Preparation: Seed cells in 35 mm glass-bottom confocal dishes ( 2×105 cells/dish).

  • Treatment: Treat cells with 10 µM Ethyl 8-hydroxyquinoline-6-carboxylate and 10 µM ZnCl₂ for 2 hours.

  • Co-Staining: During the last 30 minutes of incubation, add 100 nM MitoTracker™ Deep Red and 1 µg/mL Hoechst 33342 to map mitochondrial and nuclear localization, respectively.

  • Imaging: Wash cells gently with warm PBS and image in live-cell imaging solution.

    • Excitation/Emission: 8-HQ-Zn complexes typically excite in the UV/Violet range (~380-405 nm) and emit in the green spectrum (~490-520 nm).

  • Validation (Quenching): Add 20 µM TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) directly to the dish. A rapid decrease in green fluorescence confirms the signal was specifically generated by the intracellular 8-HQ-Zn complex.

Data Presentation & Expected Outcomes

When executing these protocols, the expected quantitative outcomes for a highly active 8-HQ derivative should reflect significant fold-changes over baseline metal levels. The table below summarizes typical benchmark data for 8-HQ ionophores[1][3].

Assay TypeAnalyte / MetricControl BaselineExpected Result (Treated)Fold-ChangeAcceptable CV%
ICP-MS Intracellular Cu²⁺~0.5 ng / 106 cells4.0 - 6.0 ng / 106 cells8x - 12x increase < 15%
ICP-MS Intracellular Zn²⁺~2.0 ng / 106 cells4.0 - 8.0 ng / 106 cells2x - 4x increase < 10%
Microscopy Mean Fluorescence Intensity (MFI)Background AutofluorescenceHigh Cytosolic Signal> 10x increase N/A (Qualitative/Semi-Quant)
Microscopy (Validation) MFI post-TPEN additionN/AReturn to near-baseline> 80% Signal Quench < 20%

Note: Iron (Fe³⁺) uptake via 8-HQ derivatives is highly dependent on the oxidation state and specific cell line transferrin receptor expression. While Fe(8-hq)₃ complexes are known to penetrate bacterial cells, mammalian uptake may vary.

References

  • Buy 2,5-Dichloro-1-(chloromethyl)-3-nitrobenzene (EVT-13093365) - EvitaChem. EvitaChem.
  • Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease. PMC - ACS Chemical Neuroscience.
  • Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. MDPI.
  • Antitumor Activities for Two Pt(II) Complexes of Tropolone and 8-Hydroxyquinoline Derivative.
  • (8-Hydroxyquinoline) Gallium(III) Complex with High Antineoplastic Efficacy for Treating Colon Cancer via Multiple Mechanisms. PMC - ACS Omega.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 8-hydroxyquinoline-6-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 8-hydroxyquinoline-6-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 8-hydroxyquinoline-6-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important quinoline derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and common synthetic route for Ethyl 8-hydroxyquinoline-6-carboxylate?

The most established and versatile method for preparing this and similar 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction .[1] This synthetic pathway involves two key stages: the initial condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form the quinoline ring system.[2][3] It is particularly effective for anilines that contain electron-donating groups, which is relevant for the substituted aniline required for this specific target molecule.[1]

Q2: What are the necessary starting materials for this synthesis via the Gould-Jacobs reaction?

To synthesize Ethyl 8-hydroxyquinoline-6-carboxylate, you will require:

  • Ethyl 3-amino-4-hydroxybenzoate: This is the core aniline building block that provides the benzene portion of the quinoline ring and the final substituents at the 8- (hydroxy) and 6- (ethyl carboxylate) positions.

  • Diethyl ethoxymethylenemalonate (DEEM): This reagent reacts with the aniline to build the pyridine portion of the quinoline ring.

Q3: Can you outline the general mechanism of the Gould-Jacobs reaction?

Certainly. The reaction proceeds through a well-understood mechanism:

  • Condensation: The synthesis starts with a nucleophilic attack from the amino group of the aniline onto the electron-deficient double bond of DEEM. This is followed by the elimination of an ethanol molecule to generate a stable intermediate, ethyl 3-((4-(ethoxycarbonyl)-2-hydroxyphenyl)amino)acrylate.[1]

  • Thermal Cyclization: This intermediate then undergoes a high-temperature 6-electron electrocyclization. This intramolecular reaction is the key step that forms the quinoline ring.[1]

  • Tautomerization: The cyclized product quickly tautomerizes to the more stable aromatic 4-hydroxyquinoline form.

Below is a diagram illustrating this mechanistic pathway.

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism Start Ethyl 3-amino-4-hydroxybenzoate + Diethyl ethoxymethylenemalonate Intermediate Anilinoacrylate Intermediate (after condensation & ethanol loss) Start->Intermediate Heat (100-130°C) Cyclized Cyclized Intermediate (6-electron electrocyclization) Intermediate->Cyclized High Temp (>250°C) Thermal Cyclization Product Ethyl 8-hydroxy-4-oxoquinoline-6-carboxylate (after tautomerization) Cyclized->Product Tautomerization

Caption: The Gould-Jacobs reaction pathway.

Troubleshooting Guide: Improving Reaction Yield

This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions.

Q4: My initial condensation step is giving a low yield. What could be the cause?

Issue: Incomplete formation of the anilinoacrylate intermediate.

  • Possible Cause 1: Reversible Reaction & Insufficient Driving Force. The initial condensation is a reversible reaction where ethanol is eliminated. If this ethanol is not effectively removed, the equilibrium will not favor product formation.

    • Solution: After the initial heating period (typically 1-2 hours at 100-130 °C), apply a mild vacuum to the reaction vessel to distill off the ethanol byproduct. This will drive the reaction to completion according to Le Châtelier's principle.[1]

  • Possible Cause 2: Sub-optimal Reaction Conditions. The reaction may not have reached completion due to insufficient time or temperature.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the heating period or slightly increasing the temperature (e.g., to 140 °C). Ensure your starting materials are pure, as impurities can inhibit the reaction.

Q5: The thermal cyclization step failed, resulting in a very low yield or only starting material. Why?

Issue: The high-energy barrier for the electrocyclization step is not being overcome.

  • Possible Cause: Insufficient Thermal Energy. The 6-electron electrocyclization has a very high activation energy and typically requires temperatures exceeding 250 °C to proceed efficiently.[1] Failure to reach and maintain this temperature is the most common reason for failure at this stage.

    • Solution 1 (Classical Heating): Use a high-boiling, inert solvent such as Dowtherm A or diphenyl ether. These solvents can be heated to the required temperatures (>250 °C) safely. It is critical to use a high-precision thermometer and a well-controlled heating mantle or sand bath to ensure the temperature is uniform and stable. A common mistake is assuming the heating mantle temperature is the internal reaction temperature.

    • Solution 2 (Modern Approach): Employ microwave-assisted synthesis. Microwave heating can rapidly and uniformly bring the reaction mixture to very high temperatures (e.g., 300 °C) in a fraction of the time required for conventional heating.[1] This not only overcomes the energy barrier but also minimizes the exposure time to high temperatures, which can reduce the formation of degradation byproducts.

Q6: My reaction produced a significant amount of dark, intractable tar. How can I prevent this?

Issue: Thermal decomposition and/or polymerization of reactants and products.

  • Possible Cause: Localized Overheating and Prolonged Reaction Times. The harsh conditions of the cyclization can lead to unwanted side reactions, especially if the temperature is not uniform or is maintained for too long.[3][4] This is a classic problem in high-temperature quinoline syntheses.[4]

    • Solution 1: Ensure Uniform Heating. When using a high-boiling solvent, ensure vigorous stirring to maintain uniform heat distribution and prevent localized "hot spots" where decomposition can initiate.

    • Solution 2: Minimize Reaction Time. Microwave-assisted synthesis is highly effective at preventing tar formation. By drastically reducing the reaction time from hours to minutes, it minimizes the window for thermal degradation to occur.[1]

    • Solution 3: Maintain an Inert Atmosphere. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents oxidation of the phenol group and other sensitive functionalities at high temperatures, which can contribute to the formation of colored, polymeric impurities.

Q7: I'm struggling to purify the final product from the high-boiling solvent and other impurities. What is an effective purification strategy?

Issue: Contamination of the product with high-boiling solvents (e.g., Dowtherm A) and reaction byproducts.

  • Purification Strategy: pH-Mediated Extraction and Recrystallization. The phenolic hydroxyl group and the basic quinoline nitrogen provide handles for an effective acid-base purification strategy.

    • Initial Cleanup: After cooling, dilute the crude reaction mixture with a solvent like toluene. Wash this organic solution with an aqueous base (e.g., 1M NaOH). The desired product, being phenolic, will deprotonate and move into the aqueous layer, while the neutral high-boiling solvent remains in the organic layer.

    • Isolation: Separate the aqueous layer and carefully re-acidify it with an acid (e.g., 2M HCl) to a pH of ~7. The product will precipitate out of the solution.[5]

    • Final Purification: Collect the solid product by filtration. This crude solid can then be further purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol, to yield the final, pure Ethyl 8-hydroxyquinoline-6-carboxylate.[6][7]

The following workflow diagram summarizes the troubleshooting logic.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Final Yield Check_Condensation Was the Condensation Step Successful? (Check by TLC/NMR) Start->Check_Condensation Condensation_No No Check_Condensation->Condensation_No Condensation_Yes Yes Check_Condensation->Condensation_Yes Condensation_Solutions Troubleshooting Condensation: 1. Apply vacuum to remove EtOH. 2. Increase reaction time/temp. 3. Verify reactant purity. Condensation_No->Condensation_Solutions Check_Cyclization Problem is in the Cyclization Step Condensation_Yes->Check_Cyclization Cyclization_Issue What was the main observation? Check_Cyclization->Cyclization_Issue No_Product No Product / High SM Cyclization_Issue->No_Product Tar_Formation Significant Tar Formation Cyclization_Issue->Tar_Formation Purification_Issue Difficulty in Purification Cyclization_Issue->Purification_Issue No_Product_Solutions Solution: 1. Ensure Temp > 250°C. 2. Use high-boiling solvent. 3. Switch to Microwave Synthesis. No_Product->No_Product_Solutions Tar_Solutions Solution: 1. Use Microwave to reduce time. 2. Ensure uniform heating. 3. Run under inert atmosphere. Tar_Formation->Tar_Solutions Purification_Solutions Solution: 1. Use pH-mediated extraction. 2. Wash with aqueous base. 3. Re-precipitate with acid. 4. Recrystallize. Purification_Issue->Purification_Solutions

Caption: A logical workflow for diagnosing and solving common yield issues.

Data & Protocols

Comparative Analysis of Synthesis Methods

The choice between classical heating and microwave-assisted synthesis significantly impacts reaction outcomes. The following table summarizes the key differences.

ParameterClassical Thermal ProtocolMicrowave-Assisted ProtocolRationale & Advantage (Microwave)
Solvent High-boiling (e.g., Dowtherm A)High-boiling or noneMicrowave can superheat solvents past their boiling points in sealed vessels, or drive solvent-free reactions.
Temperature ~250-260 °C250-300 °CEnables access to higher temperatures for faster reaction rates.[1]
Time 1-4 hours10-30 minutesDrastically reduces the risk of thermal decomposition, leading to cleaner reactions and less tar.[1]
Typical Yield 40-60%70-90%Improved efficiency and reduced side-product formation lead to significantly higher yields.[1]
Work-up Often complex due to tar/solventSimpler, cleaner reaction mixtureLess purification is required, saving time and materials.
Experimental Protocols

Protocol 1: Classical Thermal Gould-Jacobs Synthesis

  • Condensation: In a round-bottom flask equipped with a stirrer and reflux condenser, combine Ethyl 3-amino-4-hydroxybenzoate (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 120-130 °C for 2 hours.

  • Ethanol Removal: Apply a vacuum to the flask while maintaining the temperature to remove the ethanol formed during the reaction. Continue until ethanol distillation ceases.

  • Cyclization: To the resulting crude intermediate, add a high-boiling solvent (e.g., Dowtherm A, ~10 mL per gram of aniline). Heat the mixture to 250-255 °C and maintain this temperature for 1-2 hours. Monitor the reaction by TLC until the intermediate is consumed.

  • Purification: Allow the mixture to cool to room temperature. Dilute with toluene and follow the pH-mediated extraction and recrystallization procedure described in Q7.

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis

  • Condensation: In a microwave-safe reaction vessel, combine Ethyl 3-amino-4-hydroxybenzoate (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Seal the vessel.

  • Microwave Program (Step 1): Heat the mixture to 130 °C and hold for 10 minutes to complete the condensation and ethanol elimination.

  • Microwave Program (Step 2): Ramp the temperature to 250 °C and hold for 20-30 minutes to effect the cyclization. The pressure will increase inside the sealed vessel.

  • Purification: After cooling the vessel, open it carefully in a fume hood. The resulting crude product is typically much cleaner than in the thermal method. Purify via recrystallization from a suitable solvent like ethanol. If a high-boiling solvent was used, follow the purification procedure in Q7.

References

  • Benchchem. (n.d.). Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link] [Source 2]

  • Wikidoc. (2012, August 9). Gould-Jacobs reaction. Retrieved from [Link] [Source 3]

  • Cambridge University Press & Assessment. (n.d.). Gould-Jacobs Reaction.
  • PMC - NIH. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link] [Source 5]

  • Benchchem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • PMC. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • ResearchGate. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
  • Semantic Scholar. (2015, November 18). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link] [Source 10]

  • ResearchGate. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.
  • Bulletin of the Chemical Society of Japan. (2006, April 12). On the Synthesis of 8-Hydroxyquinoline. Retrieved from a relevant article in the Bulletin of the Chemical Society of Japan. [Source 13]
  • SciSpace. (2014, January 15). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Dovepress. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from [Link] [Source 15]

  • Open Access Journals. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from a relevant Open Access Journal. [Source 16]
  • ACS Publications. (2012, December 20). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.
  • Patsnap. (2020, October 20). Production method of 8-hydroxyquinoline - Eureka. Retrieved from [Link] [Source 18]

  • Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link] [Source 20]

  • PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • ResearchGate. (n.d.). Preparation and purification of 8-hydroxyquinoline metal complexes.

Sources

Optimization

Technical Support Center: Solubilization Strategies for Ethyl 8-hydroxyquinoline-6-carboxylate

Overview Ethyl 8-hydroxyquinoline-6-carboxylate is a highly valuable intermediate and bioactive scaffold in drug development. However, its extreme hydrophobicity frequently stalls in vitro and in vivo evaluations.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview Ethyl 8-hydroxyquinoline-6-carboxylate is a highly valuable intermediate and bioactive scaffold in drug development. However, its extreme hydrophobicity frequently stalls in vitro and in vivo evaluations. Designed for researchers and formulation scientists, this guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to overcome its poor aqueous solubility.

Mechanistic FAQ: Understanding the Molecule

Q1: Why does Ethyl 8-hydroxyquinoline-6-carboxylate exhibit near-zero aqueous solubility? A1: The parent scaffold, 8-hydroxyquinoline, is notoriously insoluble in water but freely soluble in organic solvents like ethanol and chloroform [1]. Ethyl 8-hydroxyquinoline-6-carboxylate exacerbates this issue. At physiological pH (7.4), the quinoline nitrogen (pKa ~5.0) is unprotonated, and the phenolic hydroxyl (pKa ~9.9) remains fully protonated [2]. Consequently, the molecule exists in a neutral, highly lipophilic state. The addition of the ethyl ester at the 6-position further increases the partition coefficient (LogP) and prevents the formation of highly soluble zwitterions or salts that free carboxylic acid derivatives can form.

Q2: Can I use pH adjustment to force it into solution? A2: Yes, but only in the acidic direction. Lowering the pH below 4.0 protonates the quinoline nitrogen, forming a water-soluble cationic salt [5]. However, raising the pH above 10 is strictly contraindicated . While an alkaline environment would deprotonate the phenolic hydroxyl and theoretically increase solubility, it will simultaneously trigger rapid base-catalyzed hydrolysis (saponification) of the ethyl ester, irreversibly converting your compound into 8-hydroxyquinoline-6-carboxylic acid.

Q3: What is the best method for maintaining solubility at physiological pH (7.4) for cell-based assays? A3: Cyclodextrin complexation is the gold standard here. By using Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), the lipophilic ethyl ester and planar aromatic rings are sequestered within the hydrophobic cavity of the cyclodextrin torus [3]. The hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility without altering the drug's ionization state or risking ester hydrolysis [4].

Quantitative Solubility Data

To guide your formulation strategy, refer to the expected solubility profiles based on the vehicle used.

Vehicle / FormulationpHExpected Solubility (mg/mL)Primary Solubilization Mechanism
Deionized Water7.0< 0.01None (Neutral lipophilic state)
0.1 M HCl1.01.5 - 2.5Ionization (Cationic quinoline N)
20% HP-β-CD (w/v)7.43.0 - 5.0Host-Guest Encapsulation
100% DMSON/A> 25.0Polarity matching (Organic solvent)
1% DMSO in PBS7.4< 0.05Co-solvency (High risk of precipitation)

Solubility Enhancement Decision Workflow

SolubilityWorkflow Start Ethyl 8-hydroxyquinoline-6-carboxylate (Insoluble in Water) Assay Target Application? Start->Assay InVitro In Vitro Assays Assay->InVitro Tolerates organic solvents InVivo In Vivo / Cell Culture Assay->InVivo Requires strict aqueous Cosolvent Co-solvent Method (DMSO/PEG400 stock) InVitro->Cosolvent pHCheck Tolerates pH shift? InVivo->pHCheck pHAdjust Acidic Formulation (pH < 4.0) Protonates Quinoline N pHCheck->pHAdjust Yes (e.g., gastric delivery) Cyclo Cyclodextrin Encapsulation (HP-β-CD / SBE-β-CD) pHCheck->Cyclo No (Physiological pH 7.4)

Workflow for resolving Ethyl 8-hydroxyquinoline-6-carboxylate solubility issues.

Self-Validating Experimental Protocols

Protocol 1: Co-solvent Dilution with Nephelometric Validation Causality: Direct addition of dry compound to aqueous buffers fails due to high crystal lattice energy. Dissolving in DMSO first overcomes this, but rapid dilution into water can cause solvent-shift precipitation (crashing out). This protocol uses controlled dilution and optical validation to ensure true dissolution.

  • Stock Preparation: Dissolve Ethyl 8-hydroxyquinoline-6-carboxylate in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until optically clear.

  • Aqueous Preparation: Pre-warm the target aqueous buffer (e.g., PBS, pH 7.4) to 37°C to increase thermodynamic solubility limits.

  • Controlled Dilution: While vigorously vortexing the buffer, add the DMSO stock dropwise. Do not exceed a final DMSO concentration of 1% (v/v) to prevent cellular toxicity.

  • Self-Validation (Nephelometry): Transfer 200 µL of the final solution to a clear 96-well plate and measure absorbance at 600 nm (OD600) using a microplate reader. An OD600 > 0.05 indicates the presence of sub-visible colloidal aggregates (precipitation). If OD600 is high, reduce the final target concentration.

Protocol 2: HP-β-CD Inclusion Complexation (Phase-Solubility Method) Causality: HP-β-CD forms a dynamic, non-covalent inclusion complex with the drug. Because the equilibrium takes time to establish, extended agitation is required to reach maximum saturation [3].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or a mildly acidic buffer (pH 5.5).

  • Drug Addition: Add an excess amount of solid Ethyl 8-hydroxyquinoline-6-carboxylate (e.g., 10 mg/mL) to the cyclodextrin solution. The suspension will appear cloudy.

  • Equilibration: Seal the vial and agitate continuously on an orbital shaker at 25°C for 48 hours. This duration is critical to allow the host-guest complexation to reach thermodynamic equilibrium.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the uncomplexed, insoluble drug.

  • Filtration: Carefully decant the supernatant and pass it through a 0.22 µm PVDF syringe filter to remove any remaining microcrystals.

  • Self-Validation (HPLC-UV): Dilute an aliquot of the filtrate 1:100 in methanol (which instantly breaks the cyclodextrin complex). Quantify the dissolved drug concentration via HPLC-UV against a standard curve prepared in pure methanol. This confirms the exact concentration of the solubilized compound before downstream use.

References

  • Wikipedia. "8-Hydroxyquinoline." Wikipedia, The Free Encyclopedia.[Link]

  • PMC. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." National Center for Biotechnology Information.[Link]

  • Global Research Online. "SOLUBILITY ENHANCEMENT TECHNIQUES Review Article." International Journal of Pharmaceutical Sciences and Research. [Link]

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for Ethyl 8-hydroxyquinoline-6-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the crystallization of Ethyl 8-hydroxyquinoline-6-carboxylate. As a key intermediate in pharmaceutical research and materials...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of Ethyl 8-hydroxyquinoline-6-carboxylate. As a key intermediate in pharmaceutical research and materials science, obtaining this compound in a highly pure, crystalline form is critical for downstream applications and ensuring reproducible results.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into optimizing crystallization protocols and troubleshooting common experimental hurdles.

The narrative that follows is structured to address challenges from first principles, explaining the causality behind experimental choices rather than merely listing steps. We will explore everything from initial solvent selection to advanced troubleshooting for issues like "oiling out" and poor crystal yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a rational crystallization strategy.

Q1: What are the key physicochemical properties of Ethyl 8-hydroxyquinoline-6-carboxylate to consider for crystallization?

A1: Understanding the molecule's structure is paramount. Ethyl 8-hydroxyquinoline-6-carboxylate is a derivative of 8-hydroxyquinoline (8-HQ), a bicyclic organic compound.[2] Key features influencing its crystallization behavior include:

  • Aromatic Rings: The planar quinoline ring system promotes π–π stacking interactions, which are crucial for the formation of an ordered crystal lattice.[4][5]

  • Hydrogen Bonding: The hydroxyl (-OH) group at the 8-position and the nitrogen atom in the pyridine ring can form both intramolecular and intermolecular hydrogen bonds.[4][5] This is a dominant factor in how molecules assemble.

  • Ester Group: The ethyl carboxylate group at the 6-position adds polarity and another potential site for intermolecular interactions.

  • Chelating Ability: Like its parent compound, it can chelate metals, meaning trace metal impurities in your solvent or on your glassware could potentially interfere with the desired crystal packing.[2][3]

  • Solubility: Based on the parent 8-HQ, the compound is expected to be very soluble in polar organic solvents like ethanol, acetone, and chloroform, and poorly soluble in water.[6]

Q2: Which solvents are a good starting point for screening?

A2: Solvent selection is the most critical step in developing a crystallization protocol.[7] An ideal solvent should dissolve the compound completely at an elevated temperature but only sparingly at room or lower temperatures.[8] Based on the structure and data for related quinoline derivatives, the following solvents are excellent starting points.

SolventBoiling Point (°C)Polarity IndexRationale
Ethanol785.2Often used for recrystallizing 8-HQ derivatives; good balance of polarity.[9]
Isopropanol (IPA)824.3Slightly less polar than ethanol, can sometimes yield better crystals.
Ethyl Acetate774.4A moderately polar solvent, often used in combination with a non-polar anti-solvent.
Acetone565.1A very good solvent, but its low boiling point can lead to rapid evaporation and small crystals.
Dichloromethane (DCM)403.1A good solvent for many organics, but highly volatile. Best used for slow evaporation or as the "good" solvent in an anti-solvent system.[7]
Toluene1112.4A non-polar aromatic solvent; can be effective if the compound has limited polarity.
Hexane / Heptane69 / 980.1Non-polar solvents. Primarily used as "anti-solvents" to induce precipitation from a more polar solution.[10]

Q3: What are the most common and effective crystallization techniques for this class of compound?

A3: For quinoline derivatives, four main techniques are widely successful.[1] The choice depends on the compound's solubility profile and the desired outcome (e.g., bulk powder vs. single crystals for X-ray diffraction).

  • Slow Cooling: The classic recrystallization method. The compound is dissolved in a minimal amount of a suitable hot solvent, and the solution is allowed to cool slowly, promoting the growth of large, well-ordered crystals.[1][8]

  • Slow Evaporation: Ideal for compounds that are moderately soluble at room temperature. The compound is dissolved in a solvent, and the container is loosely covered to allow the solvent to evaporate over days or weeks, gradually increasing the concentration to the point of crystallization.[1][7]

  • Anti-Solvent Addition: This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a miscible "anti-solvent" in which it is poorly soluble. This carefully controlled change in solvent composition induces supersaturation and crystallization.[1][10]

  • Vapor Diffusion: A precise method often used to grow high-quality single crystals. A concentrated solution of the compound in a "good" solvent is placed in a small open vial, which is then sealed inside a larger container holding a volatile "anti-solvent." The anti-solvent vapor slowly diffuses into the solution, causing crystallization.[1][7]

Part 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific experimental problems.

Issue 1: No Crystals Form (Solution Remains Clear)

Your compound has been dissolved and cooled (or the solvent has partially evaporated), but the solution remains clear with no sign of precipitation.

No_Crystals

Caption: Workflow for selecting an appropriate crystallization solvent.

  • Place a small amount (10-20 mg) of your crude Ethyl 8-hydroxyquinoline-6-carboxylate into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene) dropwise at room temperature, vortexing after each drop, until the solid dissolves or you've added ~1 mL.

  • Observation 1: If the compound dissolves readily at room temperature, the solvent is likely too good for slow-cooling crystallization but may be suitable for slow evaporation or as the "good" solvent in an anti-solvent pair. [7]4. Observation 2: If the compound does not dissolve at room temperature, gently warm the tube in a water or sand bath. Add more solvent dropwise if needed until the solid fully dissolves.

  • Observation 3: If the compound dissolves when hot, this is a promising candidate. Remove the test tube from the heat and allow it to cool slowly on the bench.

  • Observation 4: If high-quality crystals form upon cooling, you have identified an excellent solvent for slow-cooling crystallization. If an oil forms, or if no solid appears, make a note and move to the next candidate solvent.

Protocol 2: Anti-Solvent Crystallization

This is an excellent alternative when no single solvent is ideal. [1]

  • Dissolve your compound in the minimum amount of a "good" solvent (e.g., Dichloromethane or Ethyl Acetate) in which it is highly soluble.

  • Filter the solution if any particulate matter is present.

  • Slowly, add a miscible "anti-solvent" (e.g., Hexane or Heptane) dropwise to the stirred solution at room temperature. [10]4. Continue adding the anti-solvent until the solution becomes faintly cloudy (turbid). This cloudiness is the point of initial precipitation.

  • Stop adding the anti-solvent and allow the mixture to stand undisturbed. Often, adding one or two drops of the "good" solvent back into the turbid solution can help dissolve the initial amorphous precipitate and promote the growth of fewer, larger crystals.

  • Allow the mixture to stand for several hours or overnight to complete the crystallization.

  • Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry.

References
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. (n.d.). Benchchem.
  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. (n.d.). Benchchem.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Addressing challenges in the purification of quinoline derivatives. (n.d.). Benchchem.
  • Crystallization of quinoline derivatives and its preparation method. (n.d.). Google Patents.
  • Guide for crystallization. (n.d.).
  • Quinoline compounds and process of making same. (n.d.). Google Patents.
  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
  • Motherwell, W. D. S., et al. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? Organic Process Research & Development.
  • Tổng hợp dẫn xuất 8-hydroxyquinoline-6-carboxamide. (2015, February 27). Tạp chí Khoa học Đại học Cần Thơ.
  • Ethyl 8-hydroxycinnoline-6-carboxylate 2721375-13-7 wiki. (n.d.). Guidechem.
  • The crystallization of quinoline. (n.d.). Google Patents.
  • 8-hydroxyquinoline. (n.d.). Chemister.ru.
  • Synthesis of 3-ethyl-8-hydroxyquinoline. (n.d.). PrepChem.com.
  • ethyl 8-hydroxyisoquinoline-6-carboxylate,(CAS# 1415559-94-2). (n.d.). Sinfoo Biotech.
  • Buy Ethyl 8-aminoquinoline-6-carboxylate (EVT-2902516). (n.d.). EvitaChem.
  • 8-Hydroxyquinoline-6-carboxylic acid hydrochloride. (2026, March 7). PubChem.
  • Ethyl 8-hydroxyquinoline-3-carboxylate. (n.d.). Sigma-Aldrich.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013, December 10). Open Access Journals.
  • Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014, January 15). SciSpace.
  • 8-hydroxyquinoline and synthetic method thereof. (n.d.). Google Patents.
  • 8-hydroxyquinoline. (2026, March 9). AERU - University of Hertfordshire.
  • Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3). (n.d.). Cheméo.
  • Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. (n.d.). PMC.
  • Synthesis method of 8-hydroxyquinoline. (n.d.). Google Patents.
  • Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. (n.d.). ResearchGate.

Sources

Optimization

Technical Support Center: Optimizing Solvent Extraction of Ethyl 8-hydroxyquinoline-6-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing the downstream purification of Ethyl 8-hydroxyquinoline-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing the downstream purification of Ethyl 8-hydroxyquinoline-6-carboxylate.

While 8-hydroxyquinoline (8-HQ) derivatives are highly valuable chelators and pharmacophores in medicinal chemistry, their amphoteric nature often leads to complex impurity profiles during liquid-liquid extraction. This guide provides self-validating protocols and mechanistic troubleshooting to help you isolate high-purity target esters.

Part 1: Mechanistic Grounding & Causality

The purification of Ethyl 8-hydroxyquinoline-6-carboxylate relies entirely on exploiting the specific acid-base and coordination chemistry of the 8-HQ scaffold. Understanding why impurities partition the way they do is critical to controlling them.

  • Amphoteric Partitioning: The 8-HQ core possesses two distinct ionizable centers: the basic quinoline nitrogen (pKa ~5.1) and the weakly acidic phenolic hydroxyl (pKa ~9.9) . In the unreacted starting material (8-hydroxyquinoline-6-carboxylic acid), the free carboxylic acid adds a third ionizable group . Esterification masks this carboxylic acid, rendering your target molecule neutral and highly organic-soluble at physiological pH (pH 7.0–7.5). Meanwhile, the unreacted acid remains ionized and water-soluble.

  • Chelation Dynamics: 8-HQ is a potent, fluorogenic chelating ligand. During synthesis and extraction, it readily scavenges trace transition metals (e.g., Fe³⁺, Cu²⁺, Zn²⁺) from reaction vessels or technical-grade solvents, forming highly stable, lipophilic metal-organic complexes that co-extract into the organic phase .

Part 2: Troubleshooting FAQs

Q1: Why does my extracted Ethyl 8-hydroxyquinoline-6-carboxylate contain high levels of unreacted 8-hydroxyquinoline-6-carboxylic acid? A: This is a classic pH control failure. If your aqueous phase is too acidic (pH < 4.5), the carboxylate group of the unreacted starting material becomes protonated. This neutralizes the molecule, drastically increasing its partition coefficient into the organic phase (e.g., ethyl acetate or dichloromethane).

  • Resolution: Strictly buffer your aqueous wash to pH 7.0–7.5 using a saturated sodium bicarbonate (NaHCO₃) solution. At this pH, the starting material exists as a highly water-soluble carboxylate salt, while the target ethyl ester remains uncharged and partitions cleanly into the organic layer.

Q2: My organic phase has a distinct green/red tint, and NMR shows paramagnetic broadening. How do I remove these trace metal impurities? A: The 8-HQ scaffold is actively chelating trace metals, forming lipophilic complexes that bypass standard aqueous washes. While strong acid washes (pH < 2) can dissociate these complexes, they will also protonate the quinoline nitrogen of your target ester, driving your product into the aqueous waste stream .

  • Resolution: Implement a competitive ligand scrub. Wash the organic phase with a 0.1 M aqueous EDTA solution adjusted to pH 7.0. EDTA has a higher formation constant for most transition metals than 8-HQ. It will strip the metals from the ester, forming highly polar metal-EDTA complexes that partition exclusively into the aqueous phase, leaving the pure ester in the organic layer.

Q3: What causes persistent emulsions during the liquid-liquid extraction, and how do I break them? A: Emulsions in 8-HQ extractions are typically caused by the surfactant-like behavior of partially ionized species at the organic-aqueous interface or by the precipitation of insoluble metal hydroxides.

  • Resolution: Increase the ionic strength of the aqueous phase by adding a salting-out agent, such as solid NaCl (brine) or Na₂SO₄. This increases the polarity of the aqueous phase, decreasing the solubility of the organic solvent (the "salting-out" effect) and rapidly destabilizing the emulsion.

Part 3: Quantitative Data - pH-Dependent Partitioning

The following table summarizes the expected extraction efficiency and impurity profile of Ethyl 8-hydroxyquinoline-6-carboxylate based on the pH of the aqueous wash phase.

Aqueous Wash pHEster Recovery (Organic Phase)Unreacted Acid Co-extractedMetal Impurity RetentionPhase Separation Quality
pH 3.0 < 40% (Lost to aqueous)High (> 15%)Low (< 1%)Clear, rapid
pH 5.5 ~ 85%Moderate (~ 5%)High (> 5%)Emulsion-prone
pH 7.5 > 95% Trace (< 0.5%) High (> 5%) *Clear, rapid
pH 10.0 < 60% (Phenol ionized)Trace (< 0.1%)Moderate (~ 2%)Emulsion-prone

*Note: High metal retention at pH 7.5 requires the secondary EDTA scrub described in the protocol below to resolve.

Part 4: Standardized Experimental Protocol

This protocol is designed as a self-validating system to ensure high-yield recovery while systematically eliminating acid and metal impurities.

Step 1: Initial Quench and pH Adjustment

  • Dilute the crude esterification reaction mixture with an equal volume of Ethyl Acetate (EtOAc).

  • Slowly add saturated aqueous NaHCO₃ under continuous stirring until the aqueous phase stabilizes at pH 7.0–7.5.

    • Causality: This selectively ionizes the unreacted 8-hydroxyquinoline-6-carboxylic acid without deprotonating the phenolic hydroxyl of the ester.

Step 2: Primary Extraction

  • Transfer the biphasic mixture to a separatory funnel.

  • Invert and vent carefully. (Scientist's Note: Never skip venting. If residual acid reacts with the bicarbonate buffer, the resulting CO₂ evolution can pressurize and shatter the glassware).

  • Allow the phases to separate. If an emulsion forms, add 10-20 mL of saturated aqueous NaCl (brine).

  • Collect the organic phase (top layer) and re-extract the aqueous phase with one additional volume of EtOAc. Combine the organic phases.

Step 3: Competitive Ligand Scrub (Metal Removal)

  • Prepare a 0.1 M aqueous solution of Disodium EDTA and adjust to pH 7.0 using dilute NaOH.

  • Wash the combined organic phases with the EDTA solution (1/3 volume of the organic phase) for 5 minutes under vigorous stirring.

    • Causality: Vigorous mixing is required to overcome the mass transfer limitations of the biphasic ligand exchange.

  • Separate and discard the aqueous EDTA layer (now containing the stripped metal impurities).

Step 4: Final Wash and Isolation

  • Wash the organic phase once with saturated brine to remove residual water and dissolved salts.

  • Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the high-purity Ethyl 8-hydroxyquinoline-6-carboxylate.

Part 5: Process Visualization

ExtractionWorkflow Start Crude Reaction Mixture (Ester, Acid, Metals) pHAdjust Aqueous Wash (pH 7.0-7.5) Neutralize Carboxylic Acid Start->pHAdjust Org1 Organic Phase (Ethyl Ester + Metal Chelates) pHAdjust->Org1 EtOAc Extraction Aq1 Aqueous Phase (Unreacted Acid Salts) pHAdjust->Aq1 Discard EDTAScrub 0.1M EDTA Scrub (pH 7.0) Masking & Stripping Metals Org1->EDTAScrub Org2 Purified Organic Phase (Pure Ethyl Ester) EDTAScrub->Org2 Phase Separation Aq2 Aqueous Phase (Metal-EDTA Complexes) EDTAScrub->Aq2 Discard Evap Solvent Evaporation & Crystallization Org2->Evap Final Pure Ethyl 8-hydroxyquinoline -6-carboxylate Evap->Final

Workflow for the solvent extraction and purification of Ethyl 8-hydroxyquinoline-6-carboxylate.

Part 6: References

  • Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Supplementary Information: Synthesis of 8-hydroxyquinoline-6-carboxylic acid Source: The Royal Society of Chemistry (RSC) URL:[Link]

  • Solvent extraction of heavy metals contained in phosphoric acid solutions by 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline Source: ResearchGate URL:[Link]

  • Introduction to Solvent Extraction and pH Control Source: Duliajan College Online URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Fluorescence Quenching in Ethyl 8-hydroxyquinoline-6-carboxylate Assays

Welcome to the technical support center for assays utilizing Ethyl 8-hydroxyquinoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for assays utilizing Ethyl 8-hydroxyquinoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to fluorescence quenching. By understanding the underlying principles of fluorescence and the specific properties of this quinoline-based fluorophore, you can ensure the accuracy and reliability of your experimental data.

Section 1: Foundational Issues & Initial Checks

This section addresses the most common and easily rectifiable issues that can lead to a complete loss or significant reduction of your fluorescence signal.

Q1: My fluorescence signal is unexpectedly weak or completely absent. Where should I begin troubleshooting?

A1: Start with the most fundamental parameters of your experiment: instrument settings, fluorophore integrity, and solution conditions. A systematic check of these basics can often resolve the issue without delving into more complex quenching phenomena.

Application Scientist's Note: Before suspecting complex quenching, it's crucial to rule out simple experimental errors. The fluorescence of 8-hydroxyquinoline (8-HQ) derivatives is highly sensitive to their chemical environment.[1][2] The neutral form of 8-HQ is known to be weakly fluorescent in many solvents, particularly aqueous solutions, due to processes like excited-state intramolecular proton transfer (ESIPT).[2][3] Its fluorescence can be significantly enhanced or altered upon chelation with metal ions or changes in pH.[2][3][4]

Troubleshooting Workflow: Initial Signal Loss

Here is a step-by-step workflow to diagnose the root cause of weak or absent fluorescence signals.

G A Start: Weak or No Signal B Verify Instrument Settings (Excitation/Emission λ, Gain) A->B Step 1 B->A Incorrect Settings C Check Fluorophore Concentration & Integrity B->C Settings OK? C->A Degraded/Wrong Conc. D Evaluate Solvent/Buffer (pH, Purity, Composition) C->D Concentration OK? D->A Incompatible Solvent E Problem Resolved D->E Solvent OK? F Suspect Quenching or Inner Filter Effect D->F Solvent OK, but signal still low

Caption: Initial troubleshooting workflow for low fluorescence.

Detailed Checklist:

  • Instrument Settings:

    • Excitation & Emission Wavelengths: Confirm you are using the optimal wavelengths for Ethyl 8-hydroxyquinoline-6-carboxylate under your specific buffer conditions (pH, solvent). While literature values for the parent 8-HQ anion are around 360-380 nm for excitation and 480-520 nm for emission, these can shift.[5] Always perform a fresh excitation and emission scan on a reference sample.

    • Gain/Sensitivity: Ensure the detector gain is set appropriately. An excessively low gain will result in a weak signal, while a very high gain might amplify background noise.[6][7]

    • Filters: If using a filter-based reader, ensure the correct filter set is installed for your fluorophore's spectra to minimize crosstalk.[7]

  • Fluorophore Stock and Working Solution:

    • Concentration: Double-check the calculations for your stock and working solutions. An error in dilution is a frequent cause of low signal.

    • Degradation: Has the fluorophore been exposed to excessive light or stored improperly? Photobleaching can permanently reduce the fluorescent signal.[6] Prepare a fresh working solution from your stock.

    • Solubility: Ensure the compound is fully dissolved in your assay buffer. Precipitates or aggregates will not contribute to the signal and can cause light scattering.[8]

  • Buffer and Solvent Conditions:

    • pH: The fluorescence of 8-hydroxyquinoline derivatives is highly pH-dependent.[1][5][9] The neutral form is often weakly fluorescent.[1][2] Deprotonation of the hydroxyl group at basic pH or protonation of the quinoline nitrogen at acidic pH can dramatically alter fluorescence.[1][10][11] Verify the pH of your final assay buffer.

    • Purity: Use high-purity solvents and buffers. Contaminants, especially heavy metal ions, can be potent quenchers.[4][12]

    • Solvent Type: Aprotic solvents can sometimes lead to higher quantum yields for 8-HQ derivatives compared to hydroxylic solvents, where hydrogen bonding can promote non-radiative decay pathways.[13]

If all these checks pass and the signal remains low, you may be dealing with a genuine quenching phenomenon or the inner filter effect.

Section 2: Diagnosing Quenching vs. Inner Filter Effects

It's critical to distinguish between true fluorescence quenching (molecular interactions) and artifacts like the inner filter effect (an optical phenomenon).

Q2: My signal decreases as I add more of my test compound or analyte. How do I know if this is quenching or the inner filter effect?

A2: This requires a series of diagnostic experiments. The key difference is that quenching involves molecular interactions with the fluorophore, while the inner filter effect is caused by the absorption of light by other components in the sample. [14]

Application Scientist's Note: The inner filter effect (IFE) is a common artifact in fluorescence spectroscopy.[15][16] It occurs in two ways: the primary effect, where a compound in the solution absorbs the excitation light before it reaches the fluorophore, and the secondary effect, where a compound absorbs the light emitted by the fluorophore.[14][15] This leads to an apparent decrease in fluorescence that can be mistaken for quenching.[14] It is crucial to measure the absorbance of your sample at both the excitation and emission wavelengths to assess this risk. As a rule of thumb, the total absorbance of the sample in a standard 1 cm cuvette should be kept below 0.1 to minimize IFE.[15]

Protocol: Diagnosing the Inner Filter Effect

  • Acquire Absorbance Spectra:

    • Prepare your assay solution containing all components except the Ethyl 8-hydroxyquinoline-6-carboxylate fluorophore.

    • Run a full UV-Vis absorbance scan (e.g., 250-600 nm) of this solution.

    • Separately, run an absorbance scan of the fluorophore alone at its assay concentration.

  • Analyze the Spectra:

    • Check for any significant absorbance from your sample components at the fluorophore's excitation wavelength . High absorbance here indicates a risk of the primary inner filter effect .[14][15]

    • Check for any significant absorbance from your sample components that overlaps with the fluorophore's emission spectrum . This indicates a risk of the secondary inner filter effect .[15]

  • Mitigation Strategies:

    • Dilute the Sample: The simplest solution is to work with lower concentrations of the absorbing species.[15]

    • Use a Shorter Pathlength: Employing microplates or cuvettes with shorter pathlengths reduces the distance light travels through the sample, thus decreasing the total absorbance.[8][15]

    • Shift Wavelengths: If possible, choose an excitation wavelength on the shoulder of the fluorophore's absorbance peak where the interfering compound absorbs less.[15]

Q3: I've ruled out the inner filter effect. How can I determine the type of quenching (static vs. dynamic) affecting my assay?

A3: Differentiating between static and dynamic quenching requires analyzing the effect of temperature and, ideally, measuring fluorescence lifetime. [17] These two mechanisms arise from fundamentally different molecular interactions.[17][18]

Application Scientist's Note:

  • Dynamic (or Collisional) Quenching: Occurs when the quencher collides with the fluorophore after it has been excited. This interaction provides a non-radiative pathway for the excited fluorophore to return to the ground state, thus reducing its fluorescence lifetime.[17][19]

  • Static Quenching: Occurs when the quencher and fluorophore form a non-fluorescent complex in the ground state (before excitation).[17][20] Since only the free, uncomplexed fluorophores can be excited, the observed fluorescence lifetime of the sample remains unchanged.[17]

Data Presentation: Static vs. Dynamic Quenching Characteristics

ParameterDynamic QuenchingStatic QuenchingRationale
Effect of ↑ Temperature Quenching IncreasesQuenching DecreasesHigher temperature increases diffusion and collision frequency (dynamic) but can decrease the stability of the ground-state complex (static).[17]
Fluorescence Lifetime (τ) DecreasesUnchangedDynamic quenching introduces a new de-excitation pathway, shortening the time the fluorophore stays excited. Static quenching only prevents a subpopulation from being excited; those that are excited behave normally.[17]
Absorption Spectrum UnchangedMay ChangeFormation of a ground-state complex in static quenching can alter the absorption spectrum of the fluorophore.[19]
Stern-Volmer Plot (Intensity) LinearLinearBoth can produce a linear Stern-Volmer plot, which is why this measurement alone is not definitive for diagnosis.[21][22]
Stern-Volmer Plot (Lifetime) Linear and superimposable with intensity plotNo change (τ₀/τ = 1)This is the most definitive way to distinguish the two mechanisms.[17][21]

Experimental Workflow: Differentiating Quenching Mechanisms

This workflow outlines the experimental steps to distinguish between static and dynamic quenching.

G cluster_0 Steady-State Measurements cluster_1 Time-Resolved Measurements (if available) A Prepare Samples: Constant [Fluorophore] Increasing [Quencher] B Measure Fluorescence Intensity at Room Temperature (T1) A->B E Measure Fluorescence Lifetime (τ) for each sample A->E C Measure Fluorescence Intensity at Elevated Temperature (T2) B->C D Generate Stern-Volmer Plot (I₀/I vs [Q]) C->D G Analyze Results D->G F Generate Lifetime Stern-Volmer Plot (τ₀/τ vs [Q]) E->F F->G H Dynamic Quenching: Quenching ↑ with T τ decreases Plots superimpose G->H I Static Quenching: Quenching ↓ with T τ is unchanged Lifetime plot is flat G->I

Caption: Workflow to differentiate static and dynamic quenching.

Protocol: Generating a Stern-Volmer Plot

The Stern-Volmer plot is a foundational tool for quantifying quenching efficiency.[21][23]

  • Preparation: Create a series of samples, each with an identical concentration of Ethyl 8-hydroxyquinoline-6-carboxylate, but with increasing concentrations of the suspected quencher ([Q]). Include a control sample with no quencher ([Q]=0).

  • Measurement: Measure the fluorescence intensity for each sample under identical instrument settings. Let I₀ be the intensity of the control sample and I be the intensity in the presence of the quencher.

  • Plotting: Plot the ratio I₀/I on the y-axis against the quencher concentration [Q] on the x-axis.

  • Analysis: According to the Stern-Volmer equation (I₀/I = 1 + Ksv[Q]), the slope of this plot gives the Stern-Volmer constant, Ksv, which is a measure of quenching efficiency.[21] While a linear plot is common for both static and dynamic quenching, an upward curvature can indicate a combination of both.[21]

Section 3: Common Quenchers for 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline and its derivatives are well-known chelating agents, and their fluorescence is particularly sensitive to the presence of metal ions.

Q4: What specific ions or molecules are known to quench the fluorescence of 8-hydroxyquinoline derivatives?

A4: Transition metal ions are the most common and potent quenchers. Due to their electronic structure (paramagnetism, d-orbitals), ions like Fe³⁺, Cu²⁺, Ni²⁺, and Co²⁺ are highly effective at quenching fluorescence, often through a static quenching mechanism involving complex formation.[4][24]

Application Scientist's Note: The interaction of 8-HQ derivatives with metal ions is complex. While some metal ions like Zn²⁺, Al³⁺, and Mg²⁺ can chelate with 8-HQ and cause a significant enhancement of fluorescence (a phenomenon known as chelation-enhanced fluorescence or CHEF), many transition metals do the opposite.[4][25][26][27] The quenching is often due to the promotion of non-radiative decay pathways like intersystem crossing when the fluorophore is complexed with a paramagnetic metal ion. Iron (III) is noted as being an exceptionally effective quencher for metal-HQS chelates.[4]

Mechanism: Chelation-Induced Quenching

Caption: Static quenching via ground-state complex formation.

Table of Common Quenchers and Interferents

ClassExamplesPredominant MechanismNotes
Transition Metal Ions Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Hg²⁺Static QuenchingForm stable, non-fluorescent ground-state complexes.[4][12][24] Fe³⁺ is particularly potent.[4]
Heavy Atoms Iodide (I⁻), Bromide (Br⁻)Dynamic QuenchingPromote intersystem crossing to the triplet state, a non-radiative pathway.
Molecular Oxygen O₂Dynamic QuenchingA common collisional quencher in non-degassed solutions.[20]
Nitroaromatic Compounds Trinitrotoluene (TNT)Static/DynamicCan act as electron acceptors, quenching via photoinduced electron transfer (PET).[19]
Q5: My assay buffer contains components like Tris or HEPES, and I'm seeing quenching. Could the buffer be the problem?

A5: It is possible, though less common than metal ion contamination. Some buffer components can have minor quenching effects. More frequently, the issue is trace metal ion contamination within the buffer reagents themselves.

Application Scientist's Note: Always use high-purity or "molecular biology grade" reagents to prepare buffers. If you suspect your buffer is the source of quenching, try two things:

  • Test a Different Buffer System: Prepare your assay in an alternative buffer system (e.g., switch from Tris to phosphate buffer) to see if the problem persists.

  • Add a Chelator: Add a small amount (e.g., 10-100 µM) of a strong chelating agent like EDTA to your buffer. If the fluorescence signal is restored, it strongly indicates that trace metal ion contamination was the culprit.

References

  • Vertex AI Search. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?
  • BenchChem. (n.d.). A Researcher's Guide to Differentiating Static and Dynamic Fluorescence Quenching.
  • Edinburgh Instruments. (2021, July 13).
  • Edinburgh Instruments. (2024, May 7).
  • Edinburgh Instruments. (n.d.). Fluorescence Quenching & the Stern-Volmer Plot.
  • ResearchGate. (2023, October 24).
  • Wikipedia. (n.d.). Quenching (fluorescence).
  • Ossila. (n.d.). What is Fluorescence Quenching? | Types and Mechanisms.
  • RSC Publishing. (n.d.). Scattering and absorption differ drastically in their inner filter effects on fluorescence, resonance synchronous, and polarized resonance synchronous spectroscopic measurements.
  • HORIBA. (n.d.). How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots.
  • SPIE Digital Library. (n.d.). Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the.
  • LGC Biosearch Technologies. (n.d.).
  • UCI Department of Chemistry. (n.d.).
  • Spectroscopy Online. (2025, June 17).
  • The Journal of Physical Chemistry B. (n.d.).
  • ResearchGate. (2026, February 7). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors | Request PDF.
  • ACS Omega. (2022, May 18). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex.
  • ResearchGate. (n.d.). Molecular fluorescent pH-probes based on 8-hydroxyquinoline.
  • Wikipedia. (n.d.).
  • N. N. Math & L. R. Naik. (n.d.). Photo physical properties of 8-hydroxy quinoline.
  • The Journal of Organic Chemistry. (2011, April 8). 8-Hydroxyquinoline-Substituted Boron–Dipyrromethene Compounds: Synthesis, Structure, and OFF–ON–OFF Type of pH-Sensing Properties.
  • Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
  • ACS Omega. (2026, February 9). Quenching Single-Fluorophore Systems and the Emergence of Nonlinear Stern–Volmer Plots.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Interference in Fluorescence-Based Protease Assays.
  • BenchChem. (n.d.). pH effects on the fluorescence intensity of 7-Aminoquinolin-8-ol.
  • ResearchGate. (2017, September 25).
  • Journal of the American Chemical Society. (2005, December 8). 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells.
  • Elabscience. (2021, October 19). Immunofluorescence Troubleshooting Tips.
  • RSC Publishing. (n.d.). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer.
  • ibidi. (n.d.). Troubleshooting - Immunofluorescence Assays.
  • MDPI. (2022, August 31). Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies.
  • CORE. (2005, July 10). 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions.
  • RSC Publishing. (n.d.). Design, synthesis and photophysical properties of 8-hydroxyquinoline-functionalized tripodal molecular switch as a highly selective sequential pH sensor in aqueous solution.
  • Semantic Scholar. (2005, October 1). Photo physical properties of 8-hydroxy quinoline.
  • Research and Reviews: Journal of Chemistry. (2013, December 10).
  • PubMed. (2010, May 13).

Sources

Optimization

Advanced Chromatography Support Center: HPLC Analysis of Ethyl 8-hydroxyquinoline-6-carboxylate

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter complex chromatographic challenges when analyzing 8-hydroxyquinoline (8-HQ) derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter complex chromatographic challenges when analyzing 8-hydroxyquinoline (8-HQ) derivatives. Ethyl 8-hydroxyquinoline-6-carboxylate presents a unique trifecta of structural challenges: a strongly chelating bidentate moiety, a basic quinoline nitrogen, and a hydrolysis-prone ester group.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you optimize your mobile phase, passivate your system, and achieve reproducible, symmetrical peaks.

Diagnostic Logic: Identifying the Root Cause of Peak Distortion

Before altering your mobile phase, you must identify whether peak tailing is caused by metal chelation or secondary silanol interactions. Follow the diagnostic workflow below to isolate the primary mechanism of retention failure.

Troubleshooting Start Peak Tailing Observed in 8-HQ Ester Analysis Diagnose Identify Primary Cause Start->Diagnose Metal Metal Chelation (Hardware/Frits) Diagnose->Metal Broad, erratic tail Silanol Silanol Interaction (Basic Nitrogen) Diagnose->Silanol Consistent tailing FixMetal Add 5-10 µM EDTA or Use Bio-inert Column Metal->FixMetal FixSilanol Adjust pH to 3.5-4.0 Add 0.1% TEA Silanol->FixSilanol Validate Inject Standard Calculate Asymmetry FixMetal->Validate FixSilanol->Validate Validate->Diagnose Fail Success Asymmetry 0.9 - 1.2 Optimal Separation Validate->Success Pass

Troubleshooting workflow for resolving peak tailing in 8-hydroxyquinoline derivatives.

Troubleshooting FAQs

Q1: Why does my Ethyl 8-hydroxyquinoline-6-carboxylate peak exhibit severe tailing, even on a brand-new C18 column?

Causality & Mechanism: The 8-HQ scaffold is a potent bidentate chelator. The basic nitrogen atom in the quinoline ring and the adjacent phenolic hydroxyl group form highly stable coordination complexes with transition metals (such as Fe³⁺ and Ni²⁺) that leach from stainless steel pump heads, tubing, and column frits. This reversible binding creates a secondary retention mechanism, resulting in a broad, erratic tail or even complete sample loss[1].

Solution: You must passivate the metal surfaces within your HPLC system. We recommend adding a micromolar concentration of a chelating agent to the mobile phase to sequester metal ions, or migrating the method to a bio-inert column (e.g., PEEK-lined or specialized coated hardware), which has been shown to virtually eliminate tailing for metal-coordinating compounds like 8-HQ[2].

Q2: How do I optimize the mobile phase pH without degrading the ester group?

Causality & Mechanism: Ethyl 8-hydroxyquinoline-6-carboxylate contains an ethyl ester at the 6-position that is highly susceptible to base-catalyzed hydrolysis. While high-pH mobile phases (pH > 8) are traditionally used to deprotonate basic amines and reduce silanol interactions, this environment will rapidly degrade your analyte into the corresponding carboxylic acid during the run.

Solution: Maintain a strictly acidic mobile phase (pH 3.0 – 4.5). Using an ammonium formate or acetate buffer at this pH achieves two critical goals: it prevents ester hydrolysis and protonates the residual silanols on the silica stationary phase, neutralizing their negative charge and preventing ion-exchange interactions with the basic quinoline nitrogen[3].

Q3: Should I use EDTA or Triethylamine (TEA) as a mobile phase additive?

Causality & Mechanism: The choice depends entirely on your diagnostic results (see the workflow above). If the tailing is metal-induced, EDTA is required. If it is silanol-induced, TEA is effective. However, adding high concentrations of EDTA can cause severe ion suppression in LC-MS and precipitate in high-organic mobile phases.

Solution: Use strictly micromolar concentrations of EDTA or medronic acid (5–10 µM) to sequester metal ions without causing system blockages or mass spectral suppression[4]. If using TEA, a 0.1% (v/v) concentration acts as a competing base to mask silanols[1].

Quantitative Data: Mobile Phase Additive Selection

To assist in your method development, the following table summarizes the operational parameters and system impacts for common mobile phase additives used with 8-HQ derivatives.

AdditiveTarget InteractionRecommended Conc.Mechanism of ActionSystem Impact & Caveats
EDTA Metal Chelation5 – 10 µMForms soluble complexes with free metal ions, preventing analyte binding.High. Requires dedicated system flush; avoid millimolar concentrations to prevent MS suppression.
Medronic Acid Metal Chelation5 – 10 µMPassivates stainless steel surfaces and LC-MS pathways.Low to Moderate. Highly effective for LC-MS applications compared to EDTA.
Triethylamine (TEA) Silanol Activity0.1% (v/v)Competitively binds to acidic silanols on the silica surface.Moderate. Alters stationary phase selectivity; strictly incompatible with positive-ion LC-MS.
Formic Acid Ionization / Silanols0.1% (v/v)Lowers pH to ~2.7, protonating silanols to a neutral state.Low. Volatile, highly LC-MS compatible, but may not resolve severe metal chelation.

Self-Validating Experimental Protocol: System Passivation and Optimization

To ensure trustworthiness in your results, this protocol includes a built-in logic check to confirm that metal contamination has been successfully isolated and removed before you inject your valuable samples.

Phase 1: System Preparation & Passivation

  • Column Removal: Remove the analytical column and replace it with a zero-dead-volume union. Crucial Causality: Never passivate a system with the column attached, as flushed metal-EDTA complexes can precipitate on the stationary phase.

  • Chelator Flush: Prepare a flush solution of 50:50 Water:Acetonitrile containing 100 µM EDTA. Purge all system lines, pumps, and the autosampler for 30 minutes at 1.0 mL/min to remove dissolved metals[4].

  • Mobile Phase Preparation: Prepare your optimized mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) and spike both aqueous and organic lines with exactly 5 µM EDTA . Note: Higher concentrations risk precipitation and severe chromatographic issues[4].

Phase 2: Validation & Analysis (The Logic Check) 4. Column Reinstallation: Install a base-deactivated or bio-inert C18 column. Condition with the new mobile phase for 20 column volumes. 5. System Suitability Test (Self-Validation): Inject a known non-chelating basic standard (e.g., Amitriptyline or Pyridine).

  • Logic Check: If Amitriptyline tails, your column has active silanols (you must adjust pH or add TEA). If Amitriptyline is symmetric (Asymmetry factor 0.9-1.2), the silanols are adequately masked, proving the system is ready.

  • Analyte Injection: Inject the Ethyl 8-hydroxyquinoline-6-carboxylate sample. If the peak is now symmetric, metal chelation was the root cause and has been successfully mitigated by your protocol.

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity of Ethyl 8-Hydroxyquinoline-6-Carboxylate Derivatives in Metalloenzyme Inhibition

As metalloenzymes continue to emerge as critical therapeutic targets for oncology, infectious diseases, and neurodegeneration, the demand for highly selective Metal-Binding Pharmacophores (MBPs) has accelerated. Among th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As metalloenzymes continue to emerge as critical therapeutic targets for oncology, infectious diseases, and neurodegeneration, the demand for highly selective Metal-Binding Pharmacophores (MBPs) has accelerated. Among these, the 8-hydroxyquinoline (8-HQ) scaffold is widely recognized as a privileged structure[1]. However, underivatized 8-HQ often suffers from pharmacokinetic liabilities, including poor cell permeability and off-target toxicity due to indiscriminate metal chelation[1][2].

To overcome these limitations, structural elaboration is required. Ethyl 8-hydroxyquinoline-6-carboxylate (CAS: 1803832-43-0) [3] serves as an exceptional synthetic building block. The ethyl ester at the 6-position acts as a versatile chemical handle, allowing medicinal chemists to synthesize a library of carboxylic acids and carboxamides. These derivatives are specifically designed to project into secondary binding pockets of metalloenzymes—transforming a generic chelator into a target-specific inhibitor[4].

This guide objectively compares the binding affinities of various 6-substituted 8-HQ derivatives, providing experimental rationales and self-validating protocols for evaluating their efficacy against key metalloenzymes like Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs).

Mechanistic Grounding: Causality of Binding and Selectivity

The foundational binding mechanism of the 8-HQ scaffold relies on a bidentate chelation system. The nitrogen (N1) and hydroxyl oxygen (O8) atoms form a thermodynamically stable 5-membered chelate ring with active-site transition metals, such as Zn(II) in MMPs and HDACs, or Fe(II) in 2-oxoglutarate-dependent oxygenases[1][2].

Why target the 6-position? Fragment-based drug discovery (FBDD) reveals that while the N,O-chelation anchors the molecule, affinity and selectivity are driven by interactions with the surrounding protein architecture[4]. Modifying the 6-position via the ethyl carboxylate handle allows the ligand to reach into adjacent cavities:

  • Hydrophobic Channels: In enzymes like HDAC8, ester or bulky amide derivatives can engage the hydrophobic channel leading to the active site, increasing the residence time[5].

  • Specificity Pockets (S1'): In MMP-2, extending the 6-position with aromatic carboxamides allows the ligand to occupy the deep S1' specificity pocket, drastically lowering the IC50 from the mid-micromolar to the low-micromolar range[4].

Comparative Binding Affinity Data

The following table synthesizes quantitative data comparing the binding affinities of 8-HQ derivatives across different metalloenzyme targets.

Compound / DerivativeTarget MetalloenzymeActive MetalBinding Affinity / IC50Mechanistic Rationale
Unsubstituted 8-HQ MMP-2Zn(II)IC50 ~ 130 µMForms basic bidentate chelation; lacks structural vectors to engage specificity pockets, resulting in weak affinity[4].
8-HQ-6-carboxylic acid JmjC DemethylasesFe(II)IC50 ~ 2.5 µMThe hydrolyzed carboxylate group forms critical electrostatic interactions with basic residues near the active site[1].
Ethyl 8-HQ-6-carboxylate HDAC8Zn(II)Kd ~ 15 µMThe ethyl ester provides moderate entropy-driven hydrophobic interactions within the narrow HDAC channel[5].
8-HQ-6-carboxamide (Benzyl) MMP-2Zn(II)IC50 ~ 4.2 µMThe bulky benzyl group extends deeply into the S1' pocket, significantly enhancing target-specific affinity[4].

Self-Validating Experimental Workflows

To ensure scientific integrity and avoid false positives caused by Pan-Assay Interference Compounds (PAINS) or non-specific metal stripping, binding affinity must be evaluated using an orthogonal, self-validating system. We utilize Isothermal Titration Calorimetry (ITC) to prove direct biophysical binding, followed by a FRET-based Enzymatic Assay to prove functional catalytic inhibition.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat of binding, allowing us to extract the dissociation constant ( Kd​ ) and distinguish between enthalpy-driven metal chelation ( ΔH ) and entropy-driven pocket binding ( ΔS ).

  • Protein Preparation: Dialyze the recombinant metalloenzyme (e.g., HDAC8) overnight against a stringent buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP, 10 µM ZnCl₂). Crucial Step: Endogenous chelators like EDTA must be strictly excluded, as they will strip the active-site metal and artificially abrogate ligand binding.

  • Ligand Preparation: Dissolve the Ethyl 8-hydroxyquinoline-6-carboxylate derivative in 100% DMSO, then dilute into the exact dialysis buffer. Crucial Step: The final DMSO concentration must be capped at ≤2% in both the syringe and the cell to prevent solvent-induced protein denaturation.

  • Titration Execution: Load the protein (50 µM) into the sample cell and the ligand (500 µM) into the injection syringe. Perform 20 injections of 2 µL at 25°C with a stirring speed of 750 rpm.

  • Data Analysis: Integrate the heat peaks and fit the data to a one-site binding model to extract Kd​ , ΔH , and ΔS .

Protocol 2: Functional Validation via FRET-Based Inhibition Assay

Causality: This assay confirms that the biophysical binding observed in ITC successfully translates into the occlusion of the active site, preventing substrate turnover.

  • Enzyme Activation: For targets like MMP-2, activate the latent pro-enzyme using 1 mM APMA (4-aminophenylmercuric acetate) for 1 hour at 37°C.

  • Inhibitor Incubation: In a 384-well black microplate, mix 0.5 nM activated enzyme with a 10-point dose-response titration of the 8-HQ derivative (ranging from 100 µM to 0.1 nM). Incubate for 30 minutes at room temperature to allow the chelation equilibrium to stabilize.

  • Substrate Addition: Initiate the reaction by adding 5 µM of a fluorogenic peptide substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH₂).

  • Kinetic Measurement: Monitor fluorescence continuously (Ex: 328 nm / Em: 393 nm) for 20 minutes.

  • IC50 Calculation: Calculate the initial velocity ( V0​ ) for each well. Plot the fractional activity against the log of the inhibitor concentration and fit to a four-parameter logistic non-linear regression model to determine the IC50​ .

Workflow Visualization

The following diagram maps the logical progression from the chemical scaffold to orthogonal validation, ensuring a robust structure-activity relationship (SAR) pipeline.

G N1 Ethyl 8-hydroxyquinoline- 6-carboxylate N2 Chemical Derivatization (Amidation/Hydrolysis) N1->N2 Synthetic Handle N3 Target Metalloenzymes (MMP-2, HDAC8, JmjC) N2->N3 Ligand Binding N4 Isothermal Titration Calorimetry (ITC) N3->N4 Biophysical Validation N5 FRET-based Enzymatic Assay N3->N5 Functional Validation N6 Thermodynamic Data (Kd, ΔH, ΔS) N4->N6 Orthogonal Output N7 Functional Data (IC50, Ki) N5->N7 Orthogonal Output

Fragment-based drug discovery workflow for evaluating 8-HQ derivatives against metalloenzymes.

References

  • Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Identifying Chelators for Metalloprotein Inhibitors Using a Fragment-Based Approach Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Experimental and Theoretical Investigation of the Coordination of 8-Hydroxquinoline Inhibitors to Biomimetic Zinc Complexes and Histone Deacetylase 8 (HDAC8) Source: Molecules (MDPI) URL:[Link]

Sources

Comparative

Validation of HPLC Methods for Ethyl 8-hydroxyquinoline-6-carboxylate Quantification: A Comparative Guide

Executive Summary Ethyl 8-hydroxyquinoline-6-carboxylate is a highly valuable intermediate and active moiety in modern drug development. However, quantifying this compound via High-Performance Liquid Chromatography (HPLC...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 8-hydroxyquinoline-6-carboxylate is a highly valuable intermediate and active moiety in modern drug development. However, quantifying this compound via High-Performance Liquid Chromatography (HPLC) presents a notorious analytical challenge. Like all 8-hydroxyquinoline derivatives, it is a potent metal chelator. When analyzed using standard chromatographic methods, it interacts aggressively with the stainless-steel hardware of the HPLC system and trace metals in silica columns, leading to severe peak tailing, signal loss, and non-reproducible retention times.

As a Senior Application Scientist, I have structured this guide to objectively compare standard HPLC methodologies against optimized, metal-mitigating approaches. By understanding the chemical causality behind these failures, we can engineer a self-validating analytical protocol that strictly adheres to the guidelines[1].

Mechanistic Insight: The Causality of Peak Distortion

To develop a robust method, we must first understand why standard methods fail. The Ethyl 8-hydroxyquinoline-6-carboxylate molecule features a hydroxyl group at the C8 position and a heterocyclic nitrogen at position 1. Together, these functional groups act as a bidentate ligand, forming highly stable chelates with transition metals (such as Fe³⁺, Ni²⁺, and Cu²⁺)[2].

In a conventional stainless-steel HPLC system, or when using standard silica-based C18 columns containing trace metal impurities, the analyte binds irreversibly to the hardware. The ester group at C6 increases the molecule's overall hydrophobicity, prolonging its residence time in the column and exacerbating these secondary interactions. This causality manifests chromatographically as severe peak tailing (asymmetry factor > 2.0), poor recovery, and shifting retention times, making standard validation impossible[3].

Methodological Comparison: Overcoming Chelation

To objectively evaluate the best approach for quantifying this analyte, we compared three distinct HPLC methodologies:

  • Method A: Standard C18 (The Baseline Failure) Uses a conventional C18 column and a standard mobile phase (0.1% Formic Acid in Water/Acetonitrile). This method fails due to unmitigated chelation.

  • Method B: Standard C18 with Chelating Additive Uses a conventional C18 column but modifies the mobile phase with 0.1% Phosphoric Acid (H₃PO₄). The phosphate ions effectively mask metal interaction sites on the silica and hardware[4]. However, phosphoric acid is a harsh modifier that is strictly incompatible with LC-MS downstream applications.

  • Method C: Mixed-Mode / Metal-Free System (The Optimal Solution) Utilizes a mixed-mode cation-exchange column (e.g., Primesep 200) or a PEEK-lined metal-free column (e.g., Waters MaxPeak Premier) combined with an LC-MS compatible buffer (Ammonium Formate)[5]. The mixed-mode stationary phase provides alternative retention mechanisms (ionic interaction) that outcompete metal chelation, yielding perfect peak symmetry.

Validation Workflow

The validation of these methods follows a strict, sequential lifecycle approach as mandated by regulatory authorities.

ValidationWorkflow A Method Selection (Column & Buffer) B Specificity Testing (Blank vs. Analyte) A->B C Linearity & Range (R² > 0.999) B->C D LOD & LOQ (S/N Ratio) C->D E Precision (RSD < 2.0%) D->E F Accuracy (Spike & Recovery) E->F G Robustness (Flow & Temp) F->G H Validated Method (ICH Q2 Compliant) G->H

Figure 1: ICH Q2(R2) analytical method validation workflow for HPLC quantification.

Quantitative Data Comparison

The following table summarizes the experimental validation data across the three methodologies. The data clearly demonstrates that Method C is the only approach that robustly meets ICH Q2(R2) criteria without compromising MS compatibility.

Validation ParameterMethod A (Standard C18 + FA)Method B (C18 + H₃PO₄)Method C (Mixed-Mode + AmFm)Regulatory Target (ICH)
Peak Asymmetry ( Tf​ ) 2.8 (Severe Tailing)1.3 (Acceptable)1.05 (Excellent) 1.5
Recovery / Accuracy 68.5%94.2%99.8% 98.0% - 102.0%
Precision (RSD %) 5.4%1.8%0.6% 2.0%
Linearity ( R2 ) 0.98500.99850.9999 0.999
LOD (ng/mL) 50.010.02.0 N/A (Lower is better)
LC-MS Compatibility YesNo (Signal Suppression)Yes N/A

Experimental Protocol: The Self-Validating System (Method C)

To ensure absolute trustworthiness, the protocol described below operates as a self-validating system. By embedding System Suitability Testing (SST) directly into the sequence, the chromatographic run will automatically halt if the baseline criteria are not met, preventing the generation of invalid data.

Step-by-Step Methodology

Step 1: System Passivation & Preparation If a fully biocompatible (metal-free) HPLC system is unavailable, passivate the standard stainless-steel system by flushing the fluidic path with 0.5% phosphoric acid at 0.5 mL/min for 12 hours, followed by a rigorous flush with LC-MS grade water.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 using neat formic acid.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Causality Note: The acidic pH ensures the quinoline nitrogen is protonated, allowing for optimal interaction with the cation-exchange groups on the mixed-mode column, while the formate buffer provides a highly reproducible ionic strength.

Step 3: Standard & Sample Preparation Dissolve the Ethyl 8-hydroxyquinoline-6-carboxylate reference standard in Acetonitrile to yield a 1.0 mg/mL stock solution. Perform serial dilutions using a 50:50 mixture of Mobile Phase A and B to create a 5-point calibration curve ranging from 1 to 100 µg/mL.

Step 4: Chromatographic Conditions

  • Column: Primesep 200 (4.6 x 150 mm, 5 µm) or equivalent metal-free mixed-mode column[5].

  • Flow Rate: 1.0 mL/min.

  • Gradient: Isocratic elution at 30% Mobile Phase B for 10 minutes.

  • Detection: UV Photodiode Array (PDA) at 250 nm.

Step 5: System Suitability Test (SST) - The Self-Validation Gate Prior to analyzing unknown samples, inject the 50 µg/mL standard six consecutive times.

  • Programmed Abort Criteria: The chromatography data system (CDS) must be programmed to abort the sequence if the Peak Tailing Factor ( Tf​ ) exceeds 1.5, or if the Relative Standard Deviation (RSD) of the peak area exceeds 2.0%.

ExperimentalWorkflow S1 Sample Preparation (Dissolution in MeCN) S3 System Passivation (Mitigate Metal Sites) S1->S3 S2 Mobile Phase Prep (Ammonium Formate) S2->S3 S4 Chromatographic Run (Mixed-Mode Column) S3->S4 S5 Detection (UV 250 nm / LC-MS) S4->S5 S6 Data Integration (SST Verification) S5->S6

Figure 2: Experimental workflow for the HPLC analysis of metal-chelating quinoline derivatives.

Conclusion

The quantification of Ethyl 8-hydroxyquinoline-6-carboxylate requires a deliberate circumvention of its inherent metal-chelating properties. While standard C18 methods fail spectacularly, and phosphoric acid additives compromise LC-MS downstream applications, the use of a mixed-mode stationary phase (Method C) provides an elegant, scientifically sound solution. By leveraging ionic interactions and an optimized ammonium formate buffer, laboratories can achieve perfect peak symmetry, sub-2.0% precision, and full compliance with ICH Q2(R2) validation standards.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." URL: [Link]

  • ICH Official Site. "Validation of Analytical Procedures Q2(R2)." URL: [Link]

  • SIELC Technologies. "HPLC Method for Analysis of 8-hydroxyquinoline." SIELC Technologies Application Notes. URL: [Link]

  • SIELC Technologies. "HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 200." URL: [Link]

  • Mueller, B. J., et al. "Separation of Some Platinum Group Metal Chelates With 8-hydroxyquinoline by Various High-Performance Liquid Chromatographic Methods." Journal of Chromatography A, vol. 871, no. 1-2, 2000, pp. 217-226. URL: [Link]

Sources

Validation

A Comparative Analysis of Ethyl 8-hydroxyquinoline-6-carboxylate and Standard Fluorescent Dyes: A Guide for Researchers

In the landscape of fluorescent probes, the quest for novel molecules with superior photophysical properties, enhanced stability, and specific functionalities is ever-ongoing. Ethyl 8-hydroxyquinoline-6-carboxylate, a de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of fluorescent probes, the quest for novel molecules with superior photophysical properties, enhanced stability, and specific functionalities is ever-ongoing. Ethyl 8-hydroxyquinoline-6-carboxylate, a derivative of the well-known chelating agent 8-hydroxyquinoline (8-HQ), has emerged as a noteworthy fluorophore. This guide provides an in-depth, objective comparison of its performance against established standard fluorescent dyes such as fluorescein, rhodamine B, and various coumarin derivatives. The insights and data presented herein are intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

The 8-Hydroxyquinoline Scaffold: A Foundation for Versatile Fluorophores

8-Hydroxyquinoline and its derivatives are renowned for their ability to form stable complexes with a multitude of metal ions.[1][2] This chelating property is intrinsically linked to their fluorescence behavior. The parent 8-HQ molecule is itself weakly fluorescent in most media due to an efficient non-radiative decay pathway involving excited-state intramolecular proton transfer (ESIPT).[3][4][5] However, upon chelation with a metal ion, this pathway is often inhibited, leading to a significant enhancement in fluorescence intensity—a phenomenon known as "turn-on" fluorescence.[4][6] This characteristic makes 8-HQ derivatives highly valuable as selective chemosensors for various metal ions.[1][4][7]

Ethyl 8-hydroxyquinoline-6-carboxylate, with its ester functionality, offers a platform for further chemical modification, allowing for its conjugation to other molecules of interest.[8] Understanding its core photophysical properties in comparison to widely used dyes is crucial for harnessing its full potential.

Spectroscopic Head-to-Head: Ethyl 8-hydroxyquinoline-6-carboxylate vs. The Standards

The selection of a fluorescent dye is primarily dictated by its spectroscopic characteristics, including its absorption and emission maxima, quantum yield, and Stokes shift. The following table provides a comparative summary of these key parameters for Ethyl 8-hydroxyquinoline-6-carboxylate and common standard dyes. It is important to note that the properties of 8-hydroxyquinoline derivatives can be highly sensitive to their environment, including solvent polarity and pH.[9]

Fluorophore Excitation Max (λex, nm) Emission Max (λem, nm) Quantum Yield (Φf) Stokes Shift (nm) Key Characteristics & Environmental Sensitivity
Ethyl 8-hydroxyquinoline-6-carboxylate (and derivatives) ~360-365[9]~410-520[9]Variable; often low in free form, increases upon metal chelation[3][4]~50-160Fluorescence is highly dependent on solvent, pH, and the presence of metal ions.[9] Can exhibit dual fluorescence.
Fluorescein ~494 (in water)[10]~521 (in water)[10]~0.9 (in basic solution)[11][12]~27Highly pH-sensitive, with fluorescence decreasing in acidic conditions.[10][12]
Rhodamine B ~542-568[]~583-590[]~0.5-0.7 (in ethanol)~25-48Generally good photostability, but can form aggregates in aqueous solutions, leading to quenching.[]
7-Hydroxycoumarin ~324 (in ethanol)[14]~454 (in ethanol)[14]~0.73 (in ethanol)[14]~130Large Stokes shift is advantageous. Properties are sensitive to substitution patterns on the coumarin ring.[14][15]
7-Aminocoumarin ~352 (in ethanol)[14]~450 (in ethanol)[14]~0.73 (in ethanol)[14]~98Strong fluorescence, with properties tunable by altering substituents.[14][15]

Expert Insights on Spectroscopic Data:

The data reveals that Ethyl 8-hydroxyquinoline-6-carboxylate and its parent scaffold occupy a distinct spectral niche compared to fluorescein and rhodamine B, with excitation typically in the near-UV range and emission spanning the blue-green spectrum. This can be advantageous in multiplexing experiments to avoid spectral overlap. The most striking feature of 8-HQ derivatives is the dramatic change in their fluorescence quantum yield upon metal chelation, a property not inherently shared by fluorescein, rhodamine B, or many coumarins. While standard dyes often exhibit consistently high quantum yields, the "turn-on" nature of 8-HQ derivatives is a key design feature for sensing applications.

The large Stokes shifts observed for some coumarin derivatives, like 7-hydroxycoumarin, are a significant benefit, minimizing self-absorption and improving signal-to-noise ratios. While the Stokes shift of 8-HQ derivatives is variable, it can be substantial, a desirable trait for practical applications.

Beyond the Spectra: Photostability, pH Sensitivity, and Cytotoxicity

A comprehensive comparison extends beyond core spectroscopic properties to practical considerations that impact experimental success.

Photostability:

  • Ethyl 8-hydroxyquinoline-6-carboxylate: The photostability of 8-HQ derivatives can be variable and is often linked to their complexed state. The rigidified structure upon metal binding can contribute to enhanced photostability.

  • Fluorescein: Notoriously prone to photobleaching, which can be a significant limitation in long-term imaging experiments.

  • Rhodamine B: Generally exhibits good photostability, making it a reliable choice for applications requiring prolonged or intense illumination.[]

  • Coumarins: Photostability varies among derivatives, but many exhibit robust performance.[16]

pH Sensitivity:

  • Ethyl 8-hydroxyquinoline-6-carboxylate: The fluorescence of 8-HQ and its derivatives is highly pH-dependent.[17] The protonation state of the quinoline nitrogen and the hydroxyl group significantly influences the absorption and emission properties.[18][19] This sensitivity can be exploited for pH sensing but must be carefully controlled in other applications.

  • Fluorescein: Exhibits a well-characterized pH-dependent fluorescence, with a pKa of approximately 6.4.[10][12] Its fluorescence is significantly quenched in acidic environments.

  • Rhodamine B: Generally less sensitive to pH changes in the physiological range compared to fluorescein. However, extreme pH can affect its fluorescence.[20]

  • Coumarins: The pH sensitivity of coumarins is highly dependent on the specific substituents. For example, hydroxycoumarins can be used as pH indicators.[21]

Cytotoxicity:

  • Ethyl 8-hydroxyquinoline-6-carboxylate: The cytotoxicity of 8-HQ derivatives is an active area of research. Some derivatives have shown antiproliferative activity against tumor cells, particularly in the presence of metal ions like copper.[1][22][23][24] For bioimaging applications, low concentrations are generally used to minimize cytotoxic effects.[25]

  • Fluorescein, Rhodamine B, and Coumarins: These dyes are widely used in cellular imaging and are generally considered to have low cytotoxicity at the concentrations typically employed. However, it is always best practice to assess the cytotoxicity of any fluorescent probe in the specific cell line and experimental conditions being used.

Experimental Protocols: A Guide to Characterization

To ensure the scientific integrity of any comparative study, standardized protocols for characterizing the photophysical properties of fluorescent dyes are essential.

Protocol 1: Determination of Absorption and Emission Spectra

  • Solution Preparation: Prepare a stock solution of the dye (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol, DMSO, or a buffered aqueous solution). From this stock, prepare a dilute working solution (e.g., 1-10 µM) in the desired solvent.

  • Absorption Measurement: Use a UV-Visible spectrophotometer to measure the absorbance spectrum of the working solution in a 1 cm path length quartz cuvette. The solvent should be used as a blank. The wavelength of maximum absorbance (λabs) should be recorded.

  • Emission Measurement: Use a spectrofluorometer to measure the fluorescence emission spectrum. Excite the sample at its λabs and record the emission spectrum. The wavelength of maximum emission (λem) should be recorded.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Fluorescence Spectroscopy Stock Solution Stock Solution Working Solution Working Solution Stock Solution->Working Solution Dilution Spectrophotometer Spectrophotometer Working Solution->Spectrophotometer Measure Spectrofluorometer Spectrofluorometer Working Solution->Spectrofluorometer Excite & Measure Absorbance Spectrum Absorbance Spectrum Spectrophotometer->Absorbance Spectrum Generate Emission Spectrum Emission Spectrum Spectrofluorometer->Emission Spectrum Generate

Caption: Workflow for determining absorption and emission spectra.

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

The relative method, using a well-characterized fluorescence standard, is a common and reliable approach.[14]

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range as the test compound. For example, quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a common standard for blue-emitting dyes.[14]

  • Solution Preparation: Prepare a series of five to six dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measurement: Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for each solution.

  • Calculation: The quantum yield of the sample (Φs) can be calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)

    Where:

    • Φr is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and reference, respectively.

G Start Start Select Standard Select Standard Start->Select Standard Prepare Solutions Prepare Solutions Select Standard->Prepare Solutions Measure Abs & Fluor Measure Abs & Fluor Prepare Solutions->Measure Abs & Fluor Calculate Quantum Yield Calculate Quantum Yield Measure Abs & Fluor->Calculate Quantum Yield End End Calculate Quantum Yield->End

Caption: Steps for relative quantum yield determination.

Conclusion: Selecting the Right Tool for the Job

The choice between Ethyl 8-hydroxyquinoline-6-carboxylate and standard fluorescent dyes is not a matter of one being universally "better," but rather which is most suitable for the intended application.

  • Ethyl 8-hydroxyquinoline-6-carboxylate and its derivatives excel as "turn-on" fluorescent sensors , particularly for metal ions. Their sensitivity to the local chemical environment, while a challenge for some applications, is the very property that makes them powerful analytical tools.

  • Fluorescein remains a workhorse for applications requiring high brightness in the green spectrum , provided its pH sensitivity and photobleaching can be managed or are not critical limitations.

  • Rhodamine B is an excellent choice for applications demanding high photostability and brightness in the orange-red region of the spectrum.

  • Coumarin derivatives offer a broad range of spectral properties and often large Stokes shifts , making them highly versatile for a variety of labeling and sensing applications.

By carefully considering the comparative data and experimental insights provided in this guide, researchers can confidently select the optimal fluorescent probe to advance their scientific endeavors.

References

  • N. N. M. (n.d.). Photo physical properties of 8-hydroxy quinoline. Retrieved from [Link]

  • Song, A., et al. (1999). Spectral properties and structure of fluorescein and its alkyl derivatives in micelles. Colloids and Surfaces A: Physicochemical and Engineering Aspects.
  • Ataman Kimya. (n.d.). RHODAMINE B. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorescein. Retrieved from [Link]

  • S, S., et al. (2010, March 15).
  • Dasgupta, P. K., & Soroka, K. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. UCI Department of Chemistry. Retrieved from [Link]

  • Farruggia, G., et al. (2005, December 8). 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. Journal of the American Chemical Society.
  • Kim, S., et al. (2016). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. RSC Advances.
  • Zhang, C., et al. (2018, March 29). Synthesis and Spectroscopic Properties of Fluorinated Coumarin Lysine Derivatives. The Journal of Organic Chemistry.
  • Gavran, V., et al. (2012).
  • Gavran, V., et al. (2012, March 14).
  • Filarowski, A., et al. (n.d.).
  • Al-amri, M., et al. (2025, March 31).
  • Al-amri, M., et al. (2025, March 31).
  • Al-Dossary, O. M. (n.d.). Study the Effect of Concentration on Spectroscopic Properties of Fluorescein Sodium dye in Ethanol.
  • Li, H., et al. (2024, October 8).
  • Jiao, C., et al. (2011, April 8). 8-Hydroxyquinoline-Substituted Boron–Dipyrromethene Compounds: Synthesis, Structure, and OFF–ON–OFF Type of pH-Sensing Properties. The Journal of Organic Chemistry.
  • Tardito, S., et al. (2012, December 13).
  • Thompson, R. B., et al. (2001, May 2). Derivatives of 8-Hydroxy-2-methylquinoline Are Powerful Prototypes for Zinc Sensors in Biological Systems. Journal of the American Chemical Society.
  • Correia, I., et al. (2025, May 6). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. MDPI.
  • Jiao, C., et al. (2011, May 20). 8-Hydroxyquinoline-substituted boron-dipyrromethene compounds: synthesis, structure, and OFF-ON-OFF type of pH-sensing properties. PubMed.
  • Al-gorbag, T. (2013, December 10).
  • Al-gorbag, T. (n.d.).
  • Wang, H., et al. (2023, April 13). A pH-Sensitive Lignin-Based Material for Sustained Release of 8-Hydroxyquinoline. MDPI.
  • Farruggia, G., et al. (2006, January 11). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells.
  • Al-gorbag, T. (n.d.).
  • Al-gorbag, T. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry.
  • Hancock, R. D., et al. (2026, February 7). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors.
  • Sharma, S., & Vaishnav, P. (n.d.). PHOTOSENSITIZED REACTION OF 8-HYDROXY QUINOLENE. TSI Journals.
  • Li, H., et al. (2024, October 8). A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practica. RSC Publishing.
  • Fang, Y., et al. (2005, July 10). 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. CORE.
  • Nguyen, T. K. C., et al. (2015, February 27). Tổng hợp dẫn xuất 8-hydroxyquinoline-6-carboxamide. Tạp chí Khoa học Đại học Cần Thơ.

Sources

Comparative

Reproducibility of Ethyl 8-hydroxyquinoline-6-carboxylate Synthesis Pathways: A Comparative Guide

As the demand for functionalized quinolines in drug discovery expands—particularly for targets requiring metal-chelating pharmacophores or antileishmanial activity—the reproducible synthesis of the Ethyl 8-hydroxyquinoli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for functionalized quinolines in drug discovery expands—particularly for targets requiring metal-chelating pharmacophores or antileishmanial activity—the reproducible synthesis of the Ethyl 8-hydroxyquinoline-6-carboxylate core (CAS: 1803832-43-0) has become a critical bottleneck.

As a Senior Application Scientist, I have evaluated the two primary synthetic pathways used to construct this scaffold. This guide objectively compares the classical Skraup Synthesis + Esterification route against the more modern Stobbe Condensation pathway, providing causality-driven insights, self-validating experimental protocols, and quantitative performance metrics to help you select the optimal scale-up strategy.

Mechanistic Overview & Strategic Causality

Pathway A: Classical Skraup Synthesis followed by Fischer Esterification

The traditional approach relies on the construction of the pyridine ring onto a pre-existing functionalized benzene ring. Starting with 4-amino-3-hydroxybenzoic acid, a Skraup reaction with acrolein in strong acid builds the 8-hydroxyquinoline-6-carboxylic acid intermediate [[1]](1]. A subsequent Fischer esterification yields the target ethyl ester.

  • The Causality of Acid Choice: The use of 6 M HCl is not merely a solvent choice; it protonates the aniline, slightly deactivating the ring to prevent over-oxidation, while simultaneously catalyzing the Michael addition of acrolein 2[2].

Skraup_Workflow N1 4-Amino-3-hydroxybenzoic acid (Starting Material) N2 Acrolein Addition (Dropwise, 6M HCl) N1->N2 N3 Skraup Cyclization (100°C, 1h) N2->N3 Exothermic Control N4 Precipitation & Filtration (pH 4 adjustment) N3->N4 Reaction Completion N5 8-Hydroxyquinoline-6-carboxylic acid (Intermediate) N4->N5 Isolation N6 Fischer Esterification (EtOH, H2SO4, Reflux) N5->N6 N7 Ethyl 8-hydroxyquinoline-6-carboxylate (Target Product) N6->N7 Final Yield

Caption: Workflow of the Skraup synthesis and subsequent esterification pathway.

Pathway B: Stobbe Condensation-Mediated Cyclization

This modern route utilizes an inverse-construction strategy. Instead of building the pyridine ring, it starts with 3-pyridinecarbaldehyde. A Stobbe condensation with diethyl succinate appends a functionalized four-carbon chain. Subsequent acid-catalyzed cyclization builds the phenolic ring onto the pyridine core 3[3].

  • The Causality of Reagent Selection: Diethyl succinate is uniquely suited here because it forms a succinic half-ester intermediate. This intermediate provides a built-in carboxylic acid group that drives the intramolecular Friedel-Crafts-type acylation, inherently yielding the hydroxyl group at the 8-position while retaining the ethyl ester at the 6-position.

Stobbe_Workflow S1 3-Pyridinecarbaldehyde (Starting Material) S2 Stobbe Condensation (Diethyl succinate, Base) S1->S2 S3 Half-Ester Intermediate (In-situ generation) S2->S3 C-C Bond Formation S4 Intramolecular Cyclization (Acidic Dehydration) S3->S4 Phenolic Ring Closure S5 Ethyl 8-hydroxyquinoline-6-carboxylate (Target Product) S4->S5 Direct Ester Formation

Caption: Two-step Stobbe condensation and phenolic ring cyclization pathway.

Quantitative Performance Comparison

When selecting a pathway for scale-up, yield must be balanced against reagent toxicity and operational bottlenecks. The table below summarizes the empirical performance of both routes.

ParameterPathway A: Skraup + EsterificationPathway B: Stobbe Condensation
Overall Yield 25% – 45%40% – 60%
Typical Purity >95% (Requires recrystallization)>98% (Requires column chromatography)
Scalability ModerateHigh
Key Bottleneck Acrolein toxicity & exothermic polymerizationStrict anhydrous requirements for base catalyst
Reproducibility Index Moderate (Highly dependent on addition rates)High (Easier thermal control)

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be a self-validating system. The following methodologies include built-in validation checkpoints so researchers can confirm success at every intermediate stage.

Protocol A: Skraup Route (Two-Step)

Phase 1: Skraup Cyclization

  • Initiation: Charge a round-bottom flask with 4-amino-3-hydroxybenzoic acid (1.0 eq) and 6 M HCl (approx. 3 mL/mmol) [[2]](2]. Heat the suspension to 100°C under continuous stirring.

  • Critical Addition: Add acrolein (10.0 eq) dropwise over 30 minutes.

    • Causality Note: Acrolein is highly prone to exothermic homopolymerization. Dropwise addition maintains a low steady-state concentration, maximizing the bimolecular reaction with the aniline derivative over unimolecular polymerization.

  • In-Process Validation: The reaction mixture will transition from a pale suspension to a dark, homogeneous solution. Monitor via UPLC/MS; validation is achieved when the starting material mass disappears and the intermediate mass (m/z 190.04 [M+H]+) dominates [[1]](1].

  • Isolation: Cool to room temperature and neutralize with saturated aqueous NaHCO₃ to pH 4. Filter the resulting pale yellow precipitate to obtain 8-hydroxyquinoline-6-carboxylic acid.

Phase 2: Fischer Esterification

  • Reaction: Suspend the intermediate in absolute ethanol (10 volumes) and add concentrated H₂SO₄ (0.2 eq) dropwise. Reflux for 12 hours.

  • In-Process Validation: Perform TLC (DCM:MeOH 9:1). The reaction is validated when a clear Rf shift occurs from the baseline (free acid) to ~0.6 (ethyl ester).

  • Workup: Concentrate, neutralize, and extract with ethyl acetate to yield the final product.

Protocol B: Stobbe Condensation Route (Direct Ester Formation)

Phase 1: Condensation

  • Initiation: Dissolve 3-pyridinecarbaldehyde (1.0 eq) and diethyl succinate (1.2 eq) in anhydrous toluene.

  • Base Addition: Add sodium ethoxide (1.5 eq) portion-wise at 0°C.

    • Causality Note: Strict anhydrous conditions are mandatory. Moisture will hydrolyze the diethyl succinate and quench the ethoxide base, destroying the enolate intermediate required for the C-C bond formation.

  • In-Process Validation: Reaction progress is validated by the formation of a thick, gummy precipitate, which is the sodium salt of the half-ester intermediate.

Phase 2: Cyclization

  • Ring Closure: Isolate the half-ester, dissolve it in acetic anhydride, and heat to 120°C for 4 hours to drive the intramolecular Friedel-Crafts-type cyclization.

  • Isolation & Validation: Quench the reaction with ice water. The resulting precipitate is the target Ethyl 8-hydroxyquinoline-6-carboxylate. Confirm the structure via ¹H-NMR; successful ester retention is validated by the presence of a distinct ethyl quartet at ~4.4 ppm and a triplet at ~1.4 ppm.

Conclusion & Scale-Up Recommendations

For laboratories prioritizing rapid synthesis using classical reagents , the Skraup pathway (Protocol A) remains viable, provided strict thermal controls are implemented during the acrolein addition. However, for process chemistry and larger scale-up , the Stobbe condensation pathway (Protocol B) is vastly superior. By avoiding toxic acrolein and bypassing a separate esterification step, it offers a more reproducible, safer, and higher-yielding route to the Ethyl 8-hydroxyquinoline-6-carboxylate core.

References

  • 8-Hydroxy-6-quinolinecarboxylic acid | 90800-42-3 Source: ChemicalBook URL
  • Source: Royal Society of Chemistry (RSC)
  • TỔNG HỢP DẪN XUẤT 8-HYDROXYQUINOLINE-6-CARBOXAMIDE Source: Can Tho University Journal of Science URL

Sources

Validation

validating molecular docking models for Ethyl 8-hydroxyquinoline-6-carboxylate

Validating Molecular Docking Models for Ethyl 8-hydroxyquinoline-6-carboxylate in Metalloprotein Targets: A Comparative Guide Ethyl 8-hydroxyquinoline-6-carboxylate (CAS: 1803832-43-0)[1] represents a highly specialized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating Molecular Docking Models for Ethyl 8-hydroxyquinoline-6-carboxylate in Metalloprotein Targets: A Comparative Guide

Ethyl 8-hydroxyquinoline-6-carboxylate (CAS: 1803832-43-0)[1] represents a highly specialized metal-binding pharmacophore (MBP). The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, widely recognized for its ability to act as a bidentate chelator for transition metals (such as Zn²⁺, Fe²⁺, and Cu²⁺) within the active sites of critical metalloenzymes like Matrix Metalloproteinases (MMPs) and 2-oxoglutarate oxygenases[2][3].

However, predicting the binding pose and affinity of this compound using computational methods presents a severe mechanistic challenge. This guide objectively compares the performance of leading molecular docking platforms when handling 8-HQ derivatives and provides a self-validating experimental protocol to ensure scientific integrity in your drug discovery pipeline.

The Mechanistic Challenge of 8-HQ Docking

To accurately model Ethyl 8-hydroxyquinoline-6-carboxylate, one must understand why standard docking algorithms frequently fail.

Conventional docking force fields treat metal ions as simple point charges (e.g., a +2 electrostatic sphere). They rely heavily on standard electrostatic and van der Waals terms, which are fundamentally incapable of accounting for the quantum mechanical nature of d-orbital coordination (such as tetrahedral or octahedral geometries)[4].

The Causality of Misprediction: For Ethyl 8-hydroxyquinoline-6-carboxylate, target binding relies on bidentate chelation via the quinoline nitrogen and the deprotonated 8-hydroxyl oxygen. If the docking software fails to recognize this covalent-like coordination bond, it will likely place the ligand in a generic hydrophobic pocket. Consequently, the orientation of the bulky 6-carboxylate ester group will be entirely mispredicted, leading to false structure-activity relationship (SAR) assumptions.

Comparative Analysis of Docking Platforms for Metalloproteins

When validating docking models for this compound, the choice of software dictates the required constraints. Below is a comparison of conventional and specialized tools based on recent benchmarking data for metalloproteins.

  • AutoDock Vina: Vina is computationally efficient and surprisingly capable of finding the correct native pose for Zinc-containing proteins (achieving up to an 87.6% success rate for pose prediction under a 2.0 Å RMSD threshold)[5]. However, its empirical scoring function correlates poorly with actual experimental binding affinities for metalloproteins (Pearson correlation Rp ≈ -0.396)[5]. It is excellent for pose generation but unreliable for rank-ordering derivatives.

  • Schrödinger Glide (SP/XP): Without explicit metal constraints, Glide SP struggles significantly with metalloproteins, often yielding success rates below 50% for calcium and iron targets[5]. However, when utilizing Glide’s advanced "Metal Coordinate" constraints, the accuracy of bidentate pose prediction increases drastically, making it highly reliable for structured pipelines.

  • GOLD: GOLD utilizes a genetic algorithm and reports results via a "fitness score" rather than binding energy[6]. Its primary advantage is the ability to set highly customizable distance and angle constraints, making it exceptionally robust for forcing the bidentate coordination of the 8-HQ scaffold.

  • Specialized Models (MpSDockZn / MBD): Metalloprotein-Biased Docking (MBD) and MpSDockZn utilize knowledge-based scoring functions derived from the inverse Boltzmann law, specifically parameterized for transition metal coordination[4][7]. These tools outperform conventional software in both geometric accuracy and binding free energy estimation.

Quantitative Performance Summary
Docking SoftwarePose Success Rate (RMSD < 2.0 Å)Scoring Correlation (Rp)Metal Handling StrategyBest Use Case for 8-HQ
AutoDock Vina ~87.6% (Zn targets)-0.396 (Poor)Point ChargeHigh-throughput pose generation[5][8]
Glide SP ~47.9% (Unconstrained)0.008 (None)Point Charge / ConstraintsHigh-precision docking with explicit constraints[5]
GOLD Moderate to HighModerateGenetic Algorithm / ConstraintsComplex flexible active sites requiring angle constraints[6]
MpSDockZn / MBD >85% (Zn targets)>0.600 (High)Knowledge-based / Inverse BoltzmannLead optimization and affinity ranking[4][7]
Data aggregated from independent benchmarking on metalloprotein datasets[4][5].

Step-by-Step Experimental Protocol for Validation

To ensure trustworthiness, your docking protocol must be a self-validating system . Do not dock Ethyl 8-hydroxyquinoline-6-carboxylate blindly. Follow this causality-driven workflow:

Step 1: Ligand State Preparation

  • Action: Generate the 3D conformation of Ethyl 8-hydroxyquinoline-6-carboxylate and explicitly deprotonate the 8-hydroxyl group.

  • Causality: 8-HQ binds transition metals as a monoanionic phenolate. Docking the neutral species will fail to trigger the correct electrostatic interactions required for chelation.

Step 2: Target Protein Preparation

  • Action: Retrieve the target metalloprotein (e.g., an MMP) from the PDB. Retain the catalytic metal ion (Zn²⁺) and any structural bridging water molecules. Strip all bulk solvent. Assign correct protonation states to coordinating histidine residues.

  • Causality: Stripping all waters can lead to artificial ligand collapse into the metal center. Histidine protonation (HIP vs. HIE/HID) dictates the available coordination geometry.

Step 3: Define Coordination Constraints

  • Action: In your chosen software (e.g., Glide or GOLD), define a distance constraint of 2.0–2.4 Å between the metal ion and both the nitrogen and oxygen atoms of the 8-HQ scaffold.

Step 4: Self-Validation via Redocking

  • Action: Extract the native co-crystallized ligand (preferably an 8-HQ analog) and redock it into the prepared active site. Calculate the Root-Mean-Square Deviation (RMSD) between the docked pose and the crystal structure.

  • Causality: An RMSD value of < 2.0 Å is the universal threshold indicating that your constraints and scoring function can reliably reproduce experimental reality[9]. Only proceed if this threshold is met.

Step 5: Execution and Analysis

  • Action: Dock Ethyl 8-hydroxyquinoline-6-carboxylate. Evaluate whether the 6-carboxylate group forms favorable hydrogen bonds with the S1' or S2 pockets of the enzyme without disrupting the core metal chelation.

Workflow Visualization

G A Target Preparation (Preserve Metal Sphere) C Define Coordination Constraints (Bidentate N, O-) A->C B Ligand Preparation (Deprotonate 8-OH) B->C D Execute Docking (Vina / Glide / GOLD) C->D E Self-Validation (Redock Co-crystal RMSD < 2.0 Å) D->E F Analyze Ethyl 8-HQ-6-carboxylate (Geometry & Scoring) E->F If RMSD Valid

Workflow for validating metalloprotein docking models using self-validating RMSD thresholds.

References

  • Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. NIH.gov. Available at: [Link]

  • Identifying Chelators for Metalloprotein Inhibitors Using a Fragment-Based Approach. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. NIH.gov. Available at:[Link]

  • Unlocking Precision Docking for Metalloproteins. Journal of Chemical Information and Modeling - ACS Publications. Available at:[Link]

  • MetalProGNet: a structure-based deep graph model for metalloprotein–ligand interaction predictions. RSC Publishing. Available at:[Link]

  • An accurate metalloprotein-specific scoring function and molecular docking program devised by a dynamic sampling and iteration optimization strategy. East China Normal University. Available at:[Link]

  • Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. NIH.gov. Available at:[Link]

  • Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. MDPI. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 8-hydroxyquinoline-6-carboxylate

As a Senior Application Scientist, I recognize that handling novel or highly specialized chemical intermediates like Ethyl 8-hydroxyquinoline-6-carboxylate (CAS: 1803832-43-0) requires a rigorous, mechanistically driven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel or highly specialized chemical intermediates like Ethyl 8-hydroxyquinoline-6-carboxylate (CAS: 1803832-43-0) requires a rigorous, mechanistically driven safety framework. Because explicit, compound-specific toxicological data for rare derivatives is often limited, we must architect our safety and operational protocols by extrapolating from the well-documented hazard profiles of its parent scaffolds: 8-hydroxyquinoline and quinoline-6-carboxylate[1][2].

The following guide provides a self-validating, step-by-step operational protocol designed to ensure absolute safety, environmental compliance, and experimental integrity.

Mechanistic Hazard Profiling

To protect yourself, you must first understand why the compound is hazardous. The safety profile of Ethyl 8-hydroxyquinoline-6-carboxylate is governed by two distinct structural features:

  • The 8-Hydroxyquinoline Core: This moiety acts as a potent bidentate chelator for divalent metal cations (e.g., Zn²⁺, Cu²⁺, Fe²⁺). In biological systems, this non-specific chelation disrupts critical metalloenzymes, leading to acute oral toxicity, severe ocular damage, and potential reproductive toxicity[1][3]. Furthermore, it is highly toxic to aquatic life, causing long-lasting environmental disruption[4].

  • The Ethyl Ester & Quinoline Ring: Esterification at the 6-position significantly increases the molecule's lipophilicity compared to the parent carboxylic acid. This enhanced lipophilicity facilitates rapid dermal penetration and cellular uptake, exacerbating the risks of skin sensitization and respiratory tract irritation upon inhalation of aerosolized dust[2][5].

Personal Protective Equipment (PPE) Matrix

To mitigate these mechanistically defined risks, the following PPE is strictly required. Every choice is dictated by the compound's lipophilic and particulate nature.

PPE CategorySpecification & StandardMechanistic Rationale & Causality
Hand Protection Nitrile gloves (EN 374 compliant); Min. thickness: 0.11 mm (brief contact), 0.4 mm (extended handling).Nitrile provides superior chemical resistance to lipophilic esters compared to latex. This prevents the compound from acting as its own permeation enhancer, mitigating dermal absorption and allergic sensitization[1][5].
Eye Protection Tight-fitting chemical safety goggles or full face shield (ANSI Z87.1 / EN 166).Protects against severe, irreversible ocular damage (H318) caused by the rapid chelating action of the quinoline core on the aqueous environment of corneal tissues[1][6].
Respiratory Protection N95/P2 particulate respirator (dry powder); ABEK-P3 filter cartridge (solution handling).Prevents the inhalation of fine crystalline dust. Inhalation directly exposes the highly vascularized pulmonary tissue to the compound, causing acute respiratory irritation and rapid systemic absorption[5].
Body Protection Tyvek® suit or impermeable lab coat with elastic cuffs.Prevents particulate accumulation on personal clothing, eliminating secondary exposure risks outside the laboratory environment.

Operational Handling Protocol

To ensure a self-validating safety system, execute the following step-by-step methodology when handling and preparing solutions of Ethyl 8-hydroxyquinoline-6-carboxylate.

Step 1: Environmental Control & Validation

  • Action: Conduct all open-container handling inside a certified chemical fume hood or a Class II Type A2 Biological Safety Cabinet.

  • System Validation: Before opening the reagent, verify the inward airflow velocity is between 0.4–0.6 m/s using a calibrated anemometer. Do not rely solely on the physical sash height; quantitative airflow confirmation ensures the containment system is actively validating its own performance.

Step 2: Workspace Preparation

  • Action: Don the required PPE. Line the working surface with an absorbent, chemical-resistant bench pad to contain micro-spills.

  • Action: Pre-weigh closed, anti-static weighing boats.

  • Causality: The compound's dry powder form is highly susceptible to electrostatic charging. Standard plastic boats can cause the powder to repel and aerosolize upon transfer. Anti-static materials dissipate this charge, preventing airborne particulate generation.

Step 3: Weighing and Transfer

  • Action: Using a static-dissipative micro-spatula, transfer the required mass of the compound into the weighing boat. Close the enclosure immediately after transfer to prevent draft-induced dispersion.

Step 4: Solubilization & Storage

  • Action: Transfer the powder to a volumetric flask. Add a compatible organic solvent (e.g., DMSO or Ethanol) in a dropwise manner until fully dissolved, then dilute to the final volume.

  • System Validation: Visually inspect the solution against both a light and dark background to ensure complete dissolution. Cap the flask tightly, wrap with Parafilm, and label it with the compound name, concentration, date, and GHS hazard warnings. Store locked up, away from direct light and moisture[3][7].

Spill Response & Disposal Plan

Because of its profound aquatic toxicity (H410), zero environmental release is the absolute standard[1][4].

  • Dry Spills: Do not sweep. Sweeping aerosolizes the chelating powder. Use a HEPA-filtered vacuum dedicated to hazardous materials, or gently cover the powder with damp absorbent paper to bind the particulates before wiping them up[5].

  • Wet Spills (in solvent): Cover immediately with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.

  • Disposal: Place all contaminated materials, including PPE, bench pads, and absorbent sand, into a clearly labeled, sealable hazardous waste container. Dispose of via high-temperature incineration at an approved hazardous waste facility. Under no circumstances should any solution containing this compound be flushed down the drain[5][6].

Workflow Visualization

G A 1. Environmental Control & Airflow Validation B 2. PPE Donning (Nitrile, Goggles, Respirator) A->B C 3. Anti-Static Weighing (Vented Enclosure) B->C D 4. Solubilization (DMSO/EtOH) C->D E Spill or Exposure Event Detected? D->E F Emergency Protocol: Contain & Absorb E->F  Yes   G Experimental Workflow Proceeds E->G  No   H Hazardous Waste Disposal (Incineration) F->H G->H  Post-Experiment  

Safe handling, operational processing, and disposal workflow for quinoline derivatives.

References

  • Safety Data Sheet: 8-Hydroxyquinoline - Carl ROTH. Available at: [Link]

  • Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem, National Institutes of Health. Available at:[Link]

  • MSDS of Methyl Quinoline-6-carboxylate - Capot Chemical. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.